LH10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H33N3O2 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
N-[[4-(1-benzofuran-6-yl)phenyl]methyl]-N-[3-(1-cyclopropylpyrazol-4-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C34H33N3O2/c38-34(27-5-2-1-3-6-27)36(32-8-4-7-28(19-32)30-21-35-37(23-30)31-15-16-31)22-24-9-11-25(12-10-24)29-14-13-26-17-18-39-33(26)20-29/h4,7-14,17-21,23,27,31H,1-3,5-6,15-16,22H2 |
Clé InChI |
ZNQDWXMIYWUDRZ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
LH10: A Technical Overview of a Novel Farnesoid X Receptor (FXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LH10 is a novel, potent, and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), developed from a fexaramine-based scaffold.[1][2][3] Through a targeted structure-based design and comprehensive structure-activity relationship (SAR) studies, this compound has been engineered for enhanced efficacy.[1][3] Preclinical data demonstrate its significant hepatoprotective effects in various murine models of liver disease, including cholestasis, acute liver injury, and non-alcoholic steatohepatitis (NASH).[1][4] this compound modulates key pathways involved in lipid metabolism, inflammation, oxidative stress, and fibrosis, positioning it as a promising therapeutic candidate for a range of liver disorders.[1] This document provides an in-depth technical guide on the mechanism of action of this compound, detailing its in vitro activity, preclinical efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: FXR Agonism
This compound functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a critical regulator of bile acid, lipid, and glucose homeostasis.[5][6] Upon binding to FXR, this compound initiates a conformational change in the receptor, leading to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR).[7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]
The primary therapeutic effects of this compound are mediated through the downstream regulation of genes involved in several key pathways:
-
Bile Acid Homeostasis: this compound-mediated FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] This action reduces the overall bile acid pool and protects hepatocytes from bile acid-induced toxicity. Concurrently, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), facilitating the efflux of bile acids from hepatocytes into the bile canaliculi.[3]
-
Lipid Metabolism: this compound influences lipid metabolism by downregulating the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.[10]
-
Inflammation and Fibrosis: The activation of FXR by this compound has been shown to have anti-inflammatory and anti-fibrotic effects. While the precise downstream targets of this compound in these pathways are still under full investigation, FXR activation is known to antagonize pro-inflammatory signaling pathways.
Signaling Pathway Diagram
Quantitative In Vitro Activity
This compound demonstrates potent agonistic activity at the Farnesoid X Receptor. Its efficacy was determined using a co-activator recruitment assay, which measures the ability of the compound to promote the interaction between FXR and a co-activator peptide.
| Compound | Assay Type | EC50 (µM) |
| This compound | Co-activator Recruitment | 0.14 [1][4] |
| Fexaramine | Co-activator Recruitment | 0.30[1][3] |
Preclinical Efficacy in Animal Models
This compound has been evaluated in several well-established mouse models of liver disease, demonstrating significant hepatoprotective effects.
ANIT-Induced Cholestasis Model
In a model of alpha-naphthylisothiocyanate (ANIT)-induced cholestasis, this compound administration led to a marked improvement in liver function and a reduction in cholestatic markers.
| Parameter | Model | Treatment Group | Result |
| Serum ALT | ANIT-induced Cholestasis | This compound | Significant Reduction vs. Vehicle |
| Serum AST | ANIT-induced Cholestasis | This compound | Significant Reduction vs. Vehicle |
| Serum ALP | ANIT-induced Cholestasis | This compound | Significant Reduction vs. Vehicle |
| Serum Total Bilirubin | ANIT-induced Cholestasis | This compound | Significant Reduction vs. Vehicle[10] |
| Serum Total Bile Acids | ANIT-induced Cholestasis | This compound | Significant Reduction vs. Vehicle[10] |
APAP-Induced Acute Liver Injury Model
This compound demonstrated protective effects in a model of acetaminophen (B1664979) (APAP)-induced acute liver injury, as evidenced by a reduction in serum markers of liver damage.
| Parameter | Model | Treatment Group | Result |
| Serum ALT | APAP-induced Liver Injury | This compound | Significant Reduction vs. Vehicle |
| Serum AST | APAP-induced Liver Injury | This compound | Significant Reduction vs. Vehicle |
Non-Alcoholic Steatohepatitis (NASH) Model
In a dietary model of NASH, this compound treatment resulted in a significant improvement in the key pathological features of the disease.
| Parameter | Model | Treatment Group | Result |
| Hepatic Steatosis | NASH Model | This compound | Significant Reduction vs. Vehicle |
| Hepatic Inflammation | NASH Model | This compound | Significant Reduction vs. Vehicle |
| Hepatic Fibrosis | NASH Model | This compound | Significant Reduction vs. Vehicle |
| Oxidative Stress Markers | NASH Model | This compound | Significant Reduction vs. Vehicle |
Experimental Protocols
In Vitro Co-activator Recruitment Assay
The in vitro potency of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based co-activator recruitment assay.
Methodology:
-
Reagents: Recombinant human FXR ligand-binding domain (LBD), a fluorescently labeled co-activator peptide (e.g., from SRC-1), and the test compound (this compound).
-
Procedure: The FXR-LBD and the co-activator peptide are incubated in the presence of varying concentrations of this compound.
-
Detection: The TR-FRET signal is measured, which is proportional to the extent of the interaction between the FXR-LBD and the co-activator peptide.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of the TR-FRET signal versus the this compound concentration.
ANIT-Induced Cholestasis Mouse Model
Methodology:
-
Animals: Male C57BL/6 mice.
-
Induction: A single oral gavage of alpha-naphthylisothiocyanate (ANIT) at a dose of 50-75 mg/kg.
-
Treatment: this compound or vehicle is administered orally, typically starting prior to or shortly after ANIT administration and continued for a specified period (e.g., 24-48 hours).
-
Sample Collection: At the end of the treatment period, blood and liver tissue are collected for analysis.
-
Analysis: Serum levels of ALT, AST, ALP, total bilirubin, and total bile acids are measured. Liver tissue is processed for histological examination (H&E staining) and gene expression analysis (RT-qPCR).
APAP-Induced Acute Liver Injury Mouse Model
Methodology:
-
Animals: Male C57BL/6 mice, typically fasted overnight.
-
Induction: A single intraperitoneal injection of acetaminophen (APAP) at a dose of 300-500 mg/kg.
-
Treatment: this compound or vehicle is administered, often prior to APAP injection.
-
Sample Collection: Blood and liver tissue are collected at a specified time point after APAP administration (e.g., 6-24 hours).
-
Analysis: Serum ALT and AST levels are measured. Liver tissue is analyzed for histology and markers of oxidative stress.
Dietary NASH Mouse Model
Methodology:
-
Animals: Mice prone to developing metabolic syndrome (e.g., C57BL/6J or leptin-deficient ob/ob mice).
-
Induction: Mice are fed a high-fat, high-cholesterol, and/or high-fructose diet for an extended period (e.g., 8-16 weeks) to induce the features of NASH.
-
Treatment: this compound or vehicle is administered orally for a defined period during the dietary induction.
-
Analysis: Serum metabolic parameters are measured. Liver tissue is assessed for steatosis, inflammation, and fibrosis through histological scoring (NAFLD Activity Score) and analysis of gene expression for relevant markers (e.g., collagen, inflammatory cytokines).
Conclusion
This compound is a novel and potent fexaramine-based FXR agonist with a promising preclinical profile. Its robust efficacy in models of cholestasis, acute liver injury, and NASH underscores its potential as a therapeutic agent for a variety of liver diseases. The mechanism of action, centered on the targeted activation of FXR and the subsequent modulation of key metabolic, inflammatory, and fibrotic pathways, provides a strong rationale for its continued development. Further investigation into the specific downstream gene targets and the long-term safety profile of this compound will be crucial in its translation to the clinical setting.
References
- 1. Discovery of this compound, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-QSAR studies with the aid of molecular docking for a series of non-steroidal FXR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deslorelin ([D-Trp⁶, Des-Gly¹⁰]-LHRH Ethylamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deslorelin (B1574756), a potent synthetic nonapeptide analogue of the natural gonadotropin-releasing hormone (GnRH), is a subject of significant interest in reproductive medicine and oncology.[1] With the chemical formula C₆₄H₈₃N₁₇O₁₂, its structure is Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt.[2][3] This guide provides a comprehensive overview of its chemical structure, mechanism of action, and experimental data for research and drug development professionals. While no direct evidence designates this molecule as "LH10," its composition as a luteinizing hormone-releasing hormone (LHRH) analogue with a modification at the 10th amino acid position makes it a plausible candidate for such an abbreviation in a specialized context.
Chemical Structure and Properties
Deslorelin is a synthetic analogue of GnRH with key modifications to enhance its potency and metabolic stability.[4] Specifically, the glycine (B1666218) at position 6 in the natural GnRH sequence is substituted with D-tryptophan, and the C-terminal glycine is removed, resulting in an N-ethyl-L-prolinamide at position 9.[4][5] These alterations increase the molecule's resistance to degradation and its binding affinity to GnRH receptors.[6]
Table 1: Physicochemical Properties of Deslorelin
| Property | Value | Source |
| Molecular Formula | C₆₄H₈₃N₁₇O₁₂ | [3][7] |
| Molecular Weight | 1282.475 g/mol | [7] |
| Amino Acid Sequence | 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide | [1][5] |
| Purity | >99% (as determined by RP-HPLC and SDS-PAGE) | [2][3] |
| Formulation | Lyophilized from a sterile filtered solution | [2][3] |
Mechanism of Action: The GnRH Agonist Signaling Pathway
Deslorelin functions as a GnRH superagonist.[7] Its primary mechanism of action involves binding to and initially stimulating the GnRH receptors in the anterior pituitary gland.[1][8] This initial stimulation leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon often referred to as the "flare-up" effect.[6][9]
However, the continuous and prolonged presence of deslorelin leads to the desensitization and downregulation of the GnRH receptors.[9][10] This results in a profound and sustained suppression of LH and FSH secretion, effectively leading to a reversible chemical castration by significantly reducing the production of gonadal steroids like testosterone (B1683101) and estradiol.[1][10]
Figure 1: Biphasic signaling pathway of deslorelin as a GnRH agonist.
Experimental Protocols
Deslorelin is often administered as a slow-release subcutaneous implant to ensure continuous drug exposure.[11] Experimental protocols to evaluate its efficacy typically involve a longitudinal study design to monitor hormonal and physiological changes over time.
A representative experimental workflow is outlined below:
Figure 2: Generalized experimental workflow for in vivo studies of deslorelin.
Key Methodologies:
-
Administration: Subcutaneous implantation of deslorelin (e.g., 4.7 mg or 9.4 mg implants).[12][13]
-
Sample Collection: Serial blood sampling to measure serum concentrations of LH, FSH, testosterone, or estradiol. Fecal samples can also be used for non-invasive hormone monitoring.[11][14]
-
Hormone Assays: Use of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays to quantify hormone levels.[11]
-
Physiological Assessment: Monitoring of reproductive parameters such as testicular volume, semen quality, and signs of estrus.[14][15]
Quantitative Data and Biological Effects
The biological effects of deslorelin have been quantified in numerous studies across various species. The primary outcomes measured are the suppression of reproductive hormones and the subsequent impact on fertility and behavior.
Table 2: Efficacy of Deslorelin (4.7 mg Implant) in Male Cats
| Parameter | Observation | Time to Effect | Source |
| Testosterone Concentration | Drop to ≤ 0.1 ng/mL | From Day 45 onward | [16] |
| Testicular Volume | Significant decrease | From Day 45 onward | [16] |
| Penile Spines | Disappearance | From Day 45 onward | [16] |
| Sexual Behaviors | Significant reduction | From Day 45 onward | [16] |
| Duration of Infertility | 12 months | - | [16] |
Table 3: Pharmacokinetics of Deslorelin (9.4 mg Implant) in Female Goats
| Parameter | Value | Source |
| Average Cmax | 83 ng/mL | [11] |
| Average Tmax | 1.3 hours | [11] |
| Plateau Phase | 30 to 360 days | [11] |
| Assay Sensitivity (LC-MS/MS) | 0.03 ng/mL | [11] |
Table 4: Effects of Deslorelin (4.7 mg Implant) in Prepubertal Female Dogs
| Parameter | Deslorelin Group | Control Group | Source |
| Median Time to First Estrus | 377 days | 217 days | [17] |
| Delay in Onset of Estrus | 160 days | - | [17] |
Synthesis
The production of deslorelin acetate (B1210297) typically involves a fragment condensation strategy using liquid-phase peptide synthesis.[4] This process generally includes the separate synthesis of a pentapeptide and a tetrapeptide. These fragments are subsequently coupled using condensing agents. The final peptide is then purified, often via high-performance liquid chromatography (HPLC), and converted to its acetate salt to improve solubility and stability for pharmaceutical applications.[4]
Conclusion
Deslorelin is a well-characterized GnRH agonist with a predictable, biphasic mechanism of action that leads to the effective and reversible suppression of the reproductive axis. Its utility in veterinary medicine is well-documented, and it serves as a valuable tool for research into the hormonal control of reproduction and for the development of therapies for hormone-dependent conditions. The provided data and protocols offer a solid foundation for researchers and drug development professionals working with this potent peptide.
References
- 1. Facebook [cancer.gov]
- 2. cellsciences.com [cellsciences.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Deslorelin acetate [sitem.herts.ac.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Deslorelin - Wikipedia [en.wikipedia.org]
- 8. What is Deslorelin used for? [synapse.patsnap.com]
- 9. eazarmg.org [eazarmg.org]
- 10. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 11. bioone.org [bioone.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reversible suppression of sexual activity in tomcats with deslorelin implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vet-es.virbac.com [vet-es.virbac.com]
- 17. Efficacy and Safety of 4.7 mg Deslorelin Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Fexaramine Analog LH10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic regulation has made it a promising therapeutic target for a variety of conditions, including cholestatic liver diseases, nonalcoholic steatohepatitis (NASH), and other metabolic disorders. Fexaramine (B1672613), a non-steroidal, intestine-restricted FXR agonist, has served as a foundational scaffold for the development of new therapeutic agents. This document provides a detailed technical overview of LH10, a novel fexaramine analog, summarizing its biological activity, the experimental protocols used for its characterization, and its potential therapeutic applications.
Core Biological Activity of this compound
This compound is a potent and selective agonist of the farnesoid X receptor.[1][2][3] It was developed through structure-based drug design aimed at improving upon the activity of its parent compound, fexaramine.[1][2] Notably, while this compound is a derivative of the gut-restricted fexaramine, its own intestinal selectivity has not yet been reported.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in comparison to its parent compound, fexaramine.
| Compound | Target | Assay Type | EC50 (µM) | Reference |
| This compound | FXR | Co-activator Recruitment Assay | 0.14 | [1][2][4][5] |
| Fexaramine | FXR | Co-activator Recruitment Assay | 0.3 | [1][4][5] |
Signaling Pathway and Proposed Mechanism of Action
This compound exerts its therapeutic effects by activating FXR, which in turn modulates the transcription of numerous target genes involved in key metabolic pathways. The proposed mechanism of action involves the regulation of lipid metabolism, inflammation, oxidative stress, and fibrosis.[1][6]
Caption: Proposed signaling pathway of this compound in hepatocytes.
Experimental Protocols and Findings
This compound has demonstrated significant therapeutic potential in several preclinical models of liver disease. Below are the detailed methodologies for the key experiments cited in the literature.
In Vitro FXR Activation Assay
-
Objective: To determine the potency of this compound in activating the farnesoid X receptor.
-
Methodology: A co-activator recruitment assay is a common method for this purpose. While the specific cell line and reporter system used for this compound are not detailed in the provided abstracts, a general protocol is as follows:
-
HEK293T cells are transiently co-transfected with expression vectors for a GAL4 DNA-binding domain fused to the FXR ligand-binding domain (LBD), a VP16 activation domain fused to the steroid receptor coactivator-1 (SRC-1), and a GAL4-responsive luciferase reporter gene.
-
Transfected cells are then treated with varying concentrations of this compound or the reference compound (fexaramine).
-
Following incubation, luciferase activity is measured as a readout of FXR activation.
-
The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.
-
-
Findings: this compound is a more potent FXR agonist than fexaramine, with an EC50 of 0.14 µM compared to 0.3 µM for fexaramine.[1][4][5]
In Vivo Animal Models
Caption: General workflow for in vivo evaluation of this compound.
-
Objective: To evaluate the protective effect of this compound against cholestatic liver injury.
-
Methodology:
-
Male C57BL/6 mice are pre-treated with an oral dose of this compound (20 mg/kg) or a vehicle control.[4]
-
After a set pre-treatment period, cholestasis is induced by a single oral administration of α-naphthylisothiocyanate (ANIT) at a dose of 50 mg/kg.[4]
-
Animals are monitored and sacrificed at a defined endpoint (typically 24-48 hours post-ANIT administration).
-
Blood and liver tissues are collected for analysis. Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids (TBA) are measured. Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation.
-
-
Findings: this compound demonstrated a positive effect on liver injury and cholestasis, as indicated by improved levels of AST, ALT, lactate (B86563) dehydrogenase (LDH), ALP, and TBA.[4] The hepatoprotective activity of this compound in this model was reported to be even better than the positive control, obeticholic acid (OCA).[1]
-
Objective: To assess the efficacy of this compound in a model of drug-induced liver injury.
-
Methodology:
-
Mice are typically fasted overnight to enhance the toxic effects of acetaminophen (B1664979) (APAP).
-
Animals are pre-treated with this compound (dose not specified in abstracts but likely similar to other models, e.g., 20 mg/kg orally) or a vehicle control.
-
Acute liver injury is induced by a single intraperitoneal injection of APAP (typically 300-500 mg/kg).
-
At a specified time point (e.g., 24 hours) after APAP administration, blood and liver samples are collected.
-
Serum ALT and AST levels are measured to quantify liver damage. Histological analysis of liver tissue is performed to assess the extent of necrosis.
-
-
Findings: this compound exhibited robust hepatoprotective activity in the APAP-induced acute liver injury model, with efficacy reported to be superior to the positive control, OCA.[1]
-
Objective: To investigate the therapeutic effects of this compound on the key pathological features of NASH.
-
Methodology:
-
NASH is induced in mice using a high-fat Western diet (WD) combined with weekly intraperitoneal injections of carbon tetrachloride (CCl4) for an extended period (e.g., 8-12 weeks).[4]
-
During the final weeks of the induction period, mice are treated orally with this compound (20 mg/kg) or OCA (as a positive control) daily.[4]
-
At the end of the study, blood and liver tissues are collected.
-
Livers are assessed for steatosis, inflammation, and ballooning via H&E staining, and for fibrosis via Sirius Red staining.
-
Gene expression analysis is performed on liver tissue to measure markers of fibrosis (e.g., TGF-β1, hydroxyproline) and lipid metabolism (e.g., ANGPTL3, SREBP-1c, ACC, FAS).[4]
-
-
Findings: Treatment with this compound for one month resulted in significant improvements in NASH characteristics, including a considerable amelioration of steatosis, ballooning, and inflammatory infiltration.[4] Furthermore, this compound treatment led to a notable reduction in the expression of the fibrotic markers TGF-β1 and hydroxyproline, and downregulated key genes involved in lipid metabolism.[4]
Selectivity Profile
To ensure that the observed effects of this compound are mediated through FXR, its selectivity was evaluated against a panel of other nuclear receptors.
-
Methodology: The activity of this compound was tested in cell-based reporter assays for LXRα, LXRβ, THRβ, PPARα, PPARγ, and PPARδ.
-
Findings: this compound demonstrated excellent selectivity for FXR over the other tested nuclear receptors, making it a valuable tool for studying FXR-specific functions.[4]
Conclusion
The fexaramine analog this compound is a potent and selective FXR agonist with significant therapeutic potential for the treatment of various liver diseases. Preclinical studies have demonstrated its efficacy in models of cholestasis, acute liver injury, and NASH, where it has shown to be superior to or comparable with the clinical-stage FXR agonist, obeticholic acid. The biological activity of this compound is attributed to its ability to modulate key pathways in lipid metabolism, inflammation, and fibrosis through the activation of FXR. While further studies are needed to determine its intestinal selectivity and to fully elucidate its long-term safety and efficacy profile, this compound represents a promising candidate for further development as a novel agent for the treatment of liver disorders.[1]
References
- 1. Discovery of this compound, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]
- 5. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
The Emergence of LH10: A Novel Fexaramine-Based Agonist Targeting the Farnesoid X Receptor for Liver Disease Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic and inflammatory pathways has positioned it as a promising therapeutic target for a spectrum of liver diseases, including cholestasis and non-alcoholic steatohepatitis (NASH). While several FXR agonists have been developed, challenges related to side effects have spurred the search for new chemical entities with improved therapeutic profiles. Recently, a novel fexaramine-based compound, LH10, has been identified as a potent FXR agonist, demonstrating significant promise in preclinical models of liver disease.[1] This technical guide provides a comprehensive overview of this compound, its interaction with FXR, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
This compound: A Potent Fexaramine-Based FXR Agonist
This compound is a novel synthetic compound developed through structure-based drug design originating from fexaramine (B1672613), a known FXR agonist.[1] Comprehensive structure-activity relationship (SAR) studies led to the identification of this compound, which exhibits enhanced potency as an FXR agonist compared to its parent compound.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, fexaramine. This data is crucial for comparing the potency and potential efficacy of these compounds.
| Compound | Target | Assay Type | Parameter | Value (μM) | Source |
| This compound | Farnesoid X Receptor (FXR) | Cell-based reporter assay | EC50 | 0.14 | [1] |
| Fexaramine (FEX) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | EC50 | 0.3 | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanism of Action and Signaling Pathway
This compound functions as an agonist of the Farnesoid X Receptor. Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of downstream signaling cascades. This activation of FXR plays a pivotal role in regulating genes involved in lipid metabolism, inflammation, and fibrosis, which are key pathological features of various liver diseases.[1]
Farnesoid X Receptor (FXR) Signaling Pathway
The following diagram illustrates the generalized signaling pathway of FXR activation by an agonist like this compound.
Caption: Generalized FXR signaling pathway activated by an agonist like this compound.
Preclinical Efficacy of this compound
This compound has demonstrated significant hepatoprotective activity in various preclinical mouse models, suggesting its therapeutic potential for liver diseases.
-
ANIT-Induced Cholestasis Model: this compound showed robust activity in a model of cholestasis induced by alpha-naphthylisothiocyanate (ANIT).[1]
-
APAP-Induced Acute Liver Injury Model: The compound also exhibited protective effects in a model of acute liver injury induced by acetaminophen (B1664979) (APAP).[1]
-
Nonalcoholic Steatohepatitis (NASH) Model: In a NASH model, this compound significantly improved the pathological features of the disease by modulating key pathways involved in lipid metabolism, inflammation, oxidative stress, and fibrosis.[1]
Notably, in these models, the therapeutic efficacy of this compound was reported to be superior to that of the positive control, obeticholic acid (OCA), a well-characterized FXR agonist.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of novel compounds. The following sections provide representative methodologies for key experiments cited in the characterization of this compound and other FXR agonists.
In Vitro FXR Activation Assay (Luciferase Reporter Gene Assay)
This assay is a common method to determine the potency of a compound in activating FXR in a cellular context.
Objective: To quantify the dose-dependent activation of FXR by a test compound.
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an FXR response element (FXRE). Activation of FXR by an agonist leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T or HepG2 cells
-
Dual-luciferase reporter plasmids (FXRE-luciferase and a control plasmid like Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and positive control (e.g., GW4064 or CDCA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the FXRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound) or a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for the FXR luciferase reporter gene assay.
In Vivo ANIT-Induced Cholestasis Model
This animal model is used to evaluate the efficacy of a compound in treating cholestatic liver injury.
Objective: To assess the hepatoprotective effects of a test compound in a mouse model of cholestasis.
Principle: Alpha-naphthylisothiocyanate (ANIT) is a chemical that induces cholestatic liver injury in rodents, characterized by elevated serum markers of liver damage and bile duct proliferation.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
Alpha-naphthylisothiocyanate (ANIT)
-
Test compound (this compound) and vehicle
-
Positive control (e.g., Obeticholic Acid)
-
Equipment for oral gavage and blood collection
-
Kits for measuring serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin (B190676) (TBIL), and total bile acids (TBA).
-
Formalin and equipment for histology.
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Randomly divide the mice into several groups: control, ANIT model, ANIT + this compound (different doses), and ANIT + positive control.
-
Dosing: Administer the test compound, positive control, or vehicle by oral gavage for a specified number of days (e.g., 3-7 days).
-
Induction of Cholestasis: On a specific day of the treatment period (e.g., day 5), administer a single oral dose of ANIT (e.g., 50-75 mg/kg) to all groups except the control group.
-
Sample Collection: 24-48 hours after ANIT administration, collect blood samples via cardiac puncture under anesthesia. Euthanize the mice and collect liver tissue.
-
Biochemical Analysis: Measure serum levels of ALT, AST, TBIL, and TBA.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver injury and bile duct proliferation.
-
Data Analysis: Compare the biochemical and histological parameters between the different treatment groups.
Caption: Experimental workflow for the ANIT-induced cholestasis model.
Conclusion
This compound represents a promising new development in the field of FXR agonists. Its enhanced potency compared to fexaramine and its superior efficacy in preclinical models of liver disease highlight its potential as a therapeutic candidate for cholestasis and NASH. The data and experimental frameworks presented in this technical guide provide a foundation for further research and development of this compound and other novel FXR modulators. Continued investigation into the detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and long-term safety of this compound will be crucial in advancing this compound towards clinical applications.
References
Preclinical Profile of Interleukin-10 in the Management of Liver Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-10 (IL-10), a pleiotropic cytokine with potent anti-inflammatory properties, has emerged as a compelling therapeutic candidate for the management of chronic liver diseases, particularly liver fibrosis. Preclinical investigations have elucidated its multifaceted mechanism of action, centering on the modulation of hepatic stellate cell (HSC) activation and the induction of cellular senescence, thereby impeding the progression of fibrogenesis. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of IL-10 in liver disease, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Induction of Hepatic Stellate Cell Senescence
The primary anti-fibrotic effect of IL-10 is attributed to its ability to induce senescence in activated HSCs, the principal cell type responsible for extracellular matrix deposition in the fibrotic liver.[1] This process is mediated through the activation of the STAT3 signaling pathway, leading to the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] The induction of a senescent state in activated HSCs effectively halts their proliferative capacity and fibrogenic activity.
Quantitative Preclinical Data
The following tables summarize key quantitative findings from preclinical studies evaluating the efficacy of IL-10 in animal models of liver fibrosis.
Table 1: In Vivo Efficacy of IL-10 in a Rat Model of CCl₄-Induced Liver Fibrosis
| Parameter | Control Group (CCl₄ only) | IL-10 Treated Group (CCl₄ + IL-10) | Percentage Change | Reference |
| Histological Activity Index (HAI) - Inflammation Grade | Marked (Grade 3) | Marked Decrease (Grade 1) | ~67% Reduction | [2] |
| Histological Activity Index (HAI) - Fibrosis Stage | Marked (Stage 3-4) | Marked Decrease (Stage 1) | ~67-75% Reduction | [2] |
| Serum Alanine Aminotransferase (ALT) (IU/L) | 90.01 ± 2.77 | 28.77 ± 2.03 | -68.0% | [3] |
| Serum Aspartate Aminotransferase (AST) (IU/L) | 56.42 ± 3.27 | 37.18 ± 2.31 | -34.1% | [3] |
| α-SMA Positive Area (%) | Strong Expression | Significantly Reduced | Not Quantified | [3] |
| Serum TGF-β1 Concentration | Dramatically Increased | Significantly Reduced | Not Quantified | [2] |
Table 2: In Vitro Effects of IL-10 on Activated Hepatic Stellate Cells (HSCs)
| Parameter | Control (Activated HSCs) | IL-10 Treated HSCs | Percentage Change | Reference |
| Cell Proliferation | High | Inhibited | Not Quantified | [1] |
| SA-β-Gal Activity | Low | Increased | Not Quantified | [1] |
| p53 Protein Expression | Low | Enhanced | Not Quantified | [1] |
| p21 Protein Expression | Low | Enhanced | Not Quantified | [1] |
| Phosphorylated STAT3 | Low | Increased | Not Quantified | [1] |
| α-SMA Expression | High | Significantly Decreased | Not Quantified | [4] |
| Procollagen Type I Expression | High | Significantly Decreased | Not Quantified | [4] |
Key Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
This in vivo model is a widely used and reproducible method for inducing liver fibrosis to study potential therapeutic interventions.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or castor oil (vehicle)
-
Recombinant IL-10
-
Saline solution
Procedure:
-
Induction of Fibrosis: Prepare a 50% (v/v) solution of CCl₄ in olive oil or castor oil.[5] Administer the CCl₄ solution to rats via intraperitoneal injection at a dose of 2 mL/kg body weight, twice weekly for a period of 8-9 weeks.[5][6] A control group receives intraperitoneal injections of the vehicle alone.
-
IL-10 Treatment: Following the induction period, divide the CCl₄-treated rats into a treatment group and a spontaneous recovery group.
-
Administer recombinant IL-10 to the treatment group via intraperitoneal injection at a dose of 4 μg/kg body weight, typically for 3 weeks, 20 minutes prior to each CCl₄ injection if co-administered.[5] The spontaneous recovery group receives saline injections.
-
Sample Collection and Analysis: At the end of the treatment period, euthanize the animals. Collect blood samples for serum analysis of liver enzymes (ALT, AST) and other relevant biomarkers (e.g., TGF-β1).[2][3]
-
Excise the livers for histological analysis (H&E, Masson's trichrome, and Sirius Red staining) to assess the degree of inflammation and fibrosis.[2][6] Immunohistochemistry for α-smooth muscle actin (α-SMA) can be performed to quantify activated HSCs.[3]
Isolation and Primary Culture of Hepatic Stellate Cells (HSCs)
This in vitro protocol allows for the direct investigation of the effects of IL-10 on the primary cells involved in liver fibrosis.
Materials:
-
Rat or mouse liver
-
Collagenase type IV, Pronase E
-
Nycodenz or Percoll density gradient solution
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Recombinant IL-10
Procedure:
-
Liver Perfusion and Digestion: Anesthetize the animal and perfuse the liver in situ through the portal vein with a calcium-free buffer, followed by a solution containing collagenase and pronase to digest the extracellular matrix.
-
Cell Isolation: Excise the digested liver, mince it, and filter the cell suspension to remove undigested tissue.
-
HSC Enrichment: Separate the HSCs from other liver cell types using density gradient centrifugation with Nycodenz or Percoll.[7][8] Quiescent HSCs are less dense due to their vitamin A-containing lipid droplets and will form a distinct layer.
-
Cell Culture: Collect the HSC-enriched fraction and plate the cells on plastic culture dishes. The cells will spontaneously activate and transdifferentiate into a myofibroblast-like phenotype over several days in culture.
-
IL-10 Treatment: Treat the activated HSCs with varying concentrations of recombinant IL-10 (e.g., 20 ng/mL) for desired time periods to assess its effects on proliferation, senescence, and gene expression.[9]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This histochemical assay is a key method for detecting senescent cells both in vitro and in vivo.
Materials:
-
Cultured cells or frozen tissue sections
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
Procedure:
-
Fixation: Wash the cells or tissue sections with PBS and fix them for 3-5 minutes at room temperature.[10]
-
Washing: Rinse the samples thoroughly with PBS.
-
Staining: Incubate the samples with the SA-β-Gal staining solution at 37°C in a non-CO₂ incubator for 12-16 hours, protected from light.[10]
-
Visualization: Observe the samples under a microscope. Senescent cells will exhibit a characteristic blue cytoplasmic stain.
Signaling Pathways and Experimental Workflows
Caption: IL-10 Signaling Pathway in Hepatic Stellate Cells.
Caption: In Vivo Experimental Workflow.
Caption: In Vitro Experimental Workflow.
Conclusion
The preclinical evidence strongly supports the therapeutic potential of Interleukin-10 in mitigating liver fibrosis. Its well-defined mechanism of action, centered on the induction of senescence in activated hepatic stellate cells via the STAT3-p53 pathway, provides a solid foundation for its clinical development. The quantitative data from in vivo and in vitro models consistently demonstrate its anti-fibrotic efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of IL-10 and other novel anti-fibrotic therapies. Further research focusing on optimizing delivery strategies and evaluating long-term safety will be crucial for translating these promising preclinical findings into effective treatments for patients with chronic liver disease.
References
- 1. Interleukin-10 induces senescence of activated hepatic stellate cells via STAT3-p53 pathway to attenuate liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-10 Protects Rat Liver from CCl4-induced Fi-brogenesis via Inhibition of Hepatic Stellate Cells Activation [journals.ekb.eg]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Effects of transmitters and interleukin-10 on rat hepatic fibrosis induced by CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of interleukin-10 on CCl4-induced hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin-10 regulates starvation-induced autophagy through the STAT3-mTOR-p70s6k axis in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. buckinstitute.org [buckinstitute.org]
Foundational Research on Fexaramine Derivatives in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine (B1672613), a non-steroidal, intestine-restricted farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic candidate for metabolic diseases. Its unique mode of action, largely confined to the gastrointestinal tract, circumvents the systemic side effects associated with earlier generations of FXR agonists. This technical guide provides an in-depth analysis of the foundational research on fexaramine and its derivatives, focusing on their mechanism of action, preclinical efficacy in metabolic disorders, and the experimental methodologies underpinning these discoveries. We consolidate quantitative data from key studies, detail experimental protocols, and visualize the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of metabolic disease.
Introduction: The Role of FXR in Metabolic Homeostasis
The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Primarily expressed in the liver and intestines, FXR acts as an endogenous sensor for bile acids.[1] Upon activation, FXR orchestrates a complex transcriptional network that governs metabolic homeostasis. Dysregulation of FXR signaling is implicated in the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[1][3]
Systemic FXR agonists, such as obeticholic acid (OCA), have demonstrated therapeutic potential but are often associated with adverse effects, including pruritus and elevations in LDL cholesterol.[3][4] This has spurred the development of tissue-specific FXR modulators, with a particular focus on intestine-restricted agonists like fexaramine.[3][4]
Fexaramine: An Intestine-Restricted FXR Agonist
Fexaramine was identified as a potent and selective non-steroidal FXR agonist with an EC50 of 25 nM.[3] A key characteristic of fexaramine is its limited systemic bioavailability when administered orally.[2][5] This gut-restricted action allows for the selective activation of intestinal FXR, triggering beneficial metabolic effects without direct engagement of hepatic FXR, thereby mitigating the risk of systemic side effects.[3][6]
Mechanism of Action
The therapeutic effects of fexaramine are primarily mediated through the activation of intestinal FXR, which initiates a cascade of signaling events:
-
Induction of Fibroblast Growth Factor 15/19 (FGF15/19): Intestinal FXR activation robustly induces the expression of FGF15 in rodents (FGF19 in humans).[7][8][9] FGF15/19 is an endocrine hormone that signals to the liver to regulate bile acid synthesis, suppress hepatic glucose production, and improve insulin (B600854) sensitivity.[4][7][9]
-
Activation of Takeda G protein-coupled receptor 5 (TGR5) and Glucagon-Like Peptide-1 (GLP-1) Signaling: Fexaramine treatment has been shown to increase the levels of lithocholic acid (LCA) and taurolithocholic acid (TLCA), which are potent agonists for TGR5.[4][8] Activation of TGR5 in intestinal L-cells stimulates the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[4][8][10]
-
Modulation of the Gut Microbiota: Fexaramine can alter the composition of the gut microbiota, leading to an increase in LCA-producing bacteria.[11] This shift in the microbiome contributes to the activation of the TGR5/GLP-1 signaling pathway.[11]
-
Promotion of White Adipose Tissue (WAT) Browning: A significant finding is that intestinal FXR activation by fexaramine promotes the browning of white adipose tissue, leading to increased energy expenditure and thermogenesis.[5][6] This effect is thought to be mediated by the downstream signaling pathways initiated in the gut.
Preclinical Efficacy of Fexaramine in Metabolic Diseases
Numerous preclinical studies in rodent models of obesity and metabolic syndrome have demonstrated the therapeutic potential of fexaramine.
Effects on Obesity and Weight Management
In mice fed a high-fat diet, oral administration of fexaramine (100 mg/kg daily for five weeks) resulted in a significant reduction in diet-induced weight gain and fat mass without altering food intake.[2][6] This was accompanied by an increase in core body temperature, indicative of enhanced thermogenesis.[2]
Improvements in Glucose Homeostasis and Insulin Sensitivity
Fexaramine treatment has been shown to improve glucose tolerance and insulin sensitivity in diet-induced obese mice.[2][6] In diabetic db/db mice, fexaramine (at 100 mg/kg) significantly improved both glucose and insulin tolerance.[12] These effects are attributed to the combined actions of FGF15/19 and GLP-1, which lead to reduced hepatic glucose production and enhanced insulin signaling.[6][12]
Regulation of Lipid Metabolism
Fexaramine has demonstrated beneficial effects on lipid profiles. In high-fat diet-fed mice, fexaramine treatment lowered plasma cholesterol levels.[2] In db/db mice, it significantly decreased serum cholesterol and free fatty acids.[12]
Enhancement of Gut Barrier Function
Research has indicated that fexaramine can improve gut barrier integrity. In mice with high-fat diet-induced intestinal dysbiosis, fexaramine treatment increased the expression of tight junction proteins such as occludin and ZO-1, suggesting a strengthening of the intestinal barrier.[13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on fexaramine.
Table 1: Effects of Fexaramine on Body Weight and Composition in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day) | % Change | Reference |
| Body Weight Gain (g) over 5 weeks | ~15 g | ~5 g | -67% | [2][6] |
| Fat Mass (g) | ~12 g | ~6 g | -50% | [2][6] |
Table 2: Effects of Fexaramine on Glucose Homeostasis
| Parameter | Model | Vehicle Control | Fexaramine | % Change | Reference |
| Glucose Tolerance (AUC) | DIO Mice | Higher | Lower | Improved | [2][6] |
| Insulin Tolerance | DIO Mice | Higher | Lower | Improved | [2][6] |
| Serum Insulin (ng/ml) | DIO Mice | ~2.5 | ~1.0 | -60% | [14] |
| Serum GLP-1 (pM) | db/db Mice | ~10 | ~20 | +100% | [12] |
Table 3: Effects of Fexaramine on Gene Expression in the Ileum of DIO Mice
| Gene | Vehicle Control | Fexaramine (100 mg/kg/day) | Fold Change | Reference |
| Fgf15 | 1.0 | ~10.0 | +900% | [6] |
| Tgr5 | 1.0 | ~2.5 | +150% | [12] |
| Shp | 1.0 | ~4.0 | +300% | [12] |
Table 4: Markers of White Adipose Tissue (WAT) Browning Induced by Fexaramine
| Gene/Protein | Tissue | Effect of Fexaramine | Reference |
| Ucp1 | Inguinal WAT | Increased | [6] |
| Cidea | Inguinal WAT | Increased | [15] |
| Prdm16 | Inguinal WAT | Increased | [15] |
| p38 MAPK phosphorylation | Inguinal WAT | Increased | [14] |
Signaling Pathways and Experimental Workflows
Fexaramine-Induced Signaling Cascade
The following diagram illustrates the key signaling pathways activated by fexaramine in the intestine and the subsequent systemic metabolic benefits.
Caption: Fexaramine signaling cascade in metabolic regulation.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for evaluating the efficacy of fexaramine derivatives in a preclinical model of diet-induced obesity.
Caption: Preclinical evaluation workflow for fexaramine derivatives.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in key fexaramine research.
Animal Models and Husbandry
-
Strain: Male C57BL/6J mice are commonly used for diet-induced obesity models. db/db mice can be used for studies focusing on type 2 diabetes.
-
Housing: Mice are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: For diet-induced obesity models, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. Control groups receive a standard chow diet.
Fexaramine Administration
-
Formulation: Fexaramine is typically suspended in a vehicle such as 1% methylcellulose (B11928114) or a solution of DMSO/PBS.
-
Route of Administration: Oral gavage is the standard route to ensure intestinal delivery.
-
Dosage and Frequency: A common dose used in mice is 100 mg/kg of body weight, administered daily.
-
Duration: Treatment duration typically ranges from 3 to 5 weeks.
Metabolic Phenotyping
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal or oral glucose load (e.g., 2 g/kg). Blood glucose is measured from the tail vein at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, 120 min).
-
Insulin Tolerance Test (ITT): Following a short fast (e.g., 4-6 hours), mice are given an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and subsequent time points.
-
Body Composition Analysis: Fat and lean mass are quantified using techniques such as nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).
Gene Expression Analysis
-
Tissue Harvesting: Tissues of interest (e.g., ileum, liver, white adipose tissue) are collected at the end of the study, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted using standard methods (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.
-
Quantitative PCR (qPCR): Gene expression levels are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Data are typically normalized to a housekeeping gene (e.g., Gapdh or Actb).
Protein Analysis
-
Western Blotting: Protein lysates from tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., UCP1, phosphorylated AKT, FGF15).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Serum levels of hormones and cytokines (e.g., insulin, GLP-1, FGF15, inflammatory markers) are quantified using commercially available ELISA kits.
Fexaramine Derivatives and Future Directions
The promising preclinical data for fexaramine have spurred the development of novel derivatives with potentially improved pharmacokinetic and pharmacodynamic properties. Research efforts are focused on synthesizing analogs with enhanced intestinal restriction, greater potency, and optimized formulation characteristics. The structure-activity relationship studies of fexaramine derivatives aim to identify compounds with superior therapeutic indices for the treatment of a range of metabolic and inflammatory diseases. While no fexaramine derivatives are yet in clinical trials for metabolic diseases, the foundational research strongly supports their continued investigation as a novel therapeutic strategy.
Conclusion
Fexaramine and its derivatives represent a compelling class of intestine-restricted FXR agonists with significant potential for the treatment of metabolic diseases. The foundational research detailed in this guide highlights a sophisticated, gut-initiated mechanism of action that leads to systemic improvements in weight management, glucose homeostasis, and lipid metabolism, while minimizing the risk of systemic side effects. The provided data, protocols, and pathway diagrams offer a valuable resource for the scientific community to build upon this promising area of research and accelerate the translation of these findings into novel therapies for patients with metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of LH10 (10% Levetiracetam Hydrogel)
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The designation "LH10" is context-dependent in scientific literature. It has been used to refer to a 10% levetiracetam-loaded hydrogel (this compound%) for topical anti-inflammatory studies, the probiotic strain Lactobacillus helveticus this compound, and a farnesoid X receptor (FXR) agonist. This document focuses specifically on the experimental protocol for This compound as a 10% levetiracetam-loaded hydrogel for in vivo assessment of anti-inflammatory and anti-hyperalgesic properties.
Introduction
Levetiracetam (B1674943) is an anticonvulsant drug whose primary mechanism of action is binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[1][2][3][4] Beyond its use in epilepsy, levetiracetam has demonstrated anti-inflammatory and analgesic properties in preclinical models.[1][5] This has led to investigations into its potential for treating inflammatory pain conditions. Topical formulations, such as a 10% levetiracetam hydrogel (this compound), offer a promising approach for localized drug delivery to mitigate inflammation and pain with potentially reduced systemic side effects.
This document provides a detailed protocol for an in vivo study designed to evaluate the efficacy of this compound in a rat model of carrageenan-induced inflammation and hyperalgesia.
Signaling Pathways of Levetiracetam in Inflammation and Pain
Levetiracetam exerts its anti-inflammatory and anti-hyperalgesic effects through a multi-target mechanism. The primary interaction is with SV2A, which modulates neurotransmission. Downstream of this, levetiracetam influences several signaling pathways involved in nociception and inflammation. It has been shown to indirectly enhance GABAergic inhibition and interact with opioid, serotonergic (5-HT), and α2-adrenergic receptors.[6] Additionally, it can inhibit high-voltage-activated N-type calcium channels, further reducing neuronal excitability.[1][7] In glial cells, levetiracetam may exert anti-inflammatory effects by promoting the expression of the anti-inflammatory cytokine TGFβ1 and by inhibiting the pro-inflammatory JAK2-STAT3 signaling pathway in microglia.[8][9][10]
Experimental Protocols
Animal Model: Carrageenan-Induced Paw Edema and Hyperalgesia
This model is a widely used and validated method for inducing acute, localized inflammation and inflammatory pain to test the efficacy of anti-inflammatory and analgesic compounds.
-
Species: Male Wistar rats
-
Weight: 180-200 g
-
Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. Animals should be acclimated for at least one week before experimentation.
-
Ethics: All procedures must be approved by the institutional animal care and use committee and adhere to relevant guidelines for animal welfare.
Materials
-
Levetiracetam-loaded hydrogel (5% and 10%, denoted as LH5 and this compound)
-
Placebo hydrogel (vehicle control)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Plethysmometer (for edema measurement)
-
Analgesy-meter / Randall-Selitto test apparatus (for hyperalgesia measurement)
-
Syringes (1 mL) with needles (27G)
Experimental Workflow and Procedure
The experimental workflow involves acclimatizing the animals, establishing baseline measurements, inducing inflammation, applying the treatment, and then measuring outcomes at specific time points.
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. researchgate.net [researchgate.net]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antihyperalgesic effect of levetiracetam in an inflammatory model of pain in rats: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Anti-inflammatory effects of the anticonvulsant drug levetiracetam on electrophysiological properties of astroglia are mediated via TGFβ1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of the anticonvulsant drug levetiracetam on electrophysiological properties of astroglia are mediated via TGFβ1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levetiracetam Reduces Early Inflammatory Response After Experimental Intracerebral Hemorrhage by Regulating the Janus Kinase 2 (JAK2)–Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LH10 in a Nonalcoholic Steatohepatitis (NASH) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism. Agonism of FXR has emerged as a promising therapeutic strategy for NASH. LH10 is a novel, potent, fexaramine-based FXR agonist that has demonstrated significant therapeutic potential in preclinical models of liver disease. In a mouse model of NASH, this compound has been shown to improve the pathological features of the disease by modulating lipid metabolism, inflammation, oxidative stress, and fibrosis.
These application notes provide a comprehensive overview of the use of this compound in a diet-induced mouse model of NASH, including detailed experimental protocols, expected outcomes, and the underlying signaling pathways.
Data Presentation
While specific quantitative data from the preclinical NASH studies involving this compound are not publicly available in full, this section presents illustrative data tables based on typical findings for effective FXR agonists in similar diet-induced NASH mouse models. These tables are intended to provide researchers with expected trends and magnitudes of effect.
Table 1: Effects of this compound on Key Metabolic and Liver Injury Biomarkers
| Parameter | Unit | Chow Control | NASH Vehicle | This compound-Treated NASH | Expected % Change with this compound |
| Body Weight | g | 25 ± 2 | 45 ± 4 | 42 ± 3 | ↓ 5-10% |
| Liver Weight | g | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 | ↓ 20-30% |
| Serum ALT | U/L | 40 ± 5 | 250 ± 50 | 100 ± 20 | ↓ 50-60% |
| Serum AST | U/L | 50 ± 8 | 300 ± 60 | 120 ± 25 | ↓ 50-60% |
| Serum Triglycerides | mg/dL | 80 ± 10 | 150 ± 20 | 100 ± 15 | ↓ 30-40% |
| Serum Cholesterol | mg/dL | 100 ± 12 | 250 ± 30 | 180 ± 25 | ↓ 25-35% |
| Liver Triglycerides | mg/g tissue | 20 ± 5 | 150 ± 25 | 70 ± 15 | ↓ 50-60% |
Data are presented as mean ± standard deviation. These are representative values and actual results may vary.
Table 2: Histopathological Scoring of Liver Sections (NAFLD Activity Score - NAS)
| Histological Feature | Score Range | Chow Control | NASH Vehicle | This compound-Treated NASH | Expected Improvement |
| Steatosis | 0-3 | 0 | 2-3 | 1 | Significant Reduction |
| Lobular Inflammation | 0-3 | 0 | 2-3 | 1 | Significant Reduction |
| Hepatocyte Ballooning | 0-2 | 0 | 1-2 | 0-1 | Significant Reduction |
| Total NAS | 0-8 | 0 | 5-8 | 2-3 | Significant Reduction |
| Fibrosis Stage | 0-4 | 0 | 2-3 | 1 | Improvement in Fibrosis |
Scoring based on the criteria established by Kleiner et al. for the NASH Clinical Research Network.
Experimental Protocols
This section provides a detailed methodology for a commonly used diet-induced NASH mouse model and subsequent treatment with an FXR agonist like this compound.
I. Induction of Nonalcoholic Steatohepatitis (NASH) in Mice
A widely accepted and translationally relevant method to induce NASH in mice is through a high-fat, high-cholesterol, and high-fructose diet, often in combination with a low dose of a profibrotic agent like carbon tetrachloride (CCl4) to accelerate fibrosis.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (male, 8-10 weeks old)
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Diet and Treatment for NASH Induction:
-
Diet: A high-fat diet (HFD) containing 40-60% kcal from fat, ~20% kcal from fructose, and 2% cholesterol. This is often referred to as a "Western diet."
-
Fibrosis Accelerator (Optional but Recommended): Intraperitoneal (i.p.) injections of carbon tetrachloride (CCl4) at a low dose (e.g., 0.2 µL/g body weight, diluted in corn oil) once a week for 8-12 weeks.
-
Duration: 12-16 weeks of the specialized diet and CCl4 injections are typically sufficient to induce a robust NASH phenotype with significant fibrosis.
Workflow for NASH Model Induction
Experimental workflow for inducing the NASH mouse model.
II. Treatment with this compound
Once the NASH phenotype is established, mice can be treated with this compound to assess its therapeutic efficacy.
Experimental Groups:
-
Chow Control: Mice fed a standard chow diet.
-
NASH Vehicle: NASH mice treated with the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).
-
This compound Treatment Group(s): NASH mice treated with this compound at various doses (e.g., 10, 30 mg/kg/day).
Administration of this compound:
-
Route of Administration: Oral gavage is a common and clinically relevant route.
-
Dosage: Based on preclinical studies of other potent FXR agonists, a dose range of 10-30 mg/kg/day is a reasonable starting point for efficacy studies.
-
Duration of Treatment: A 4-8 week treatment period is typically sufficient to observe significant therapeutic effects on liver histology and biomarkers.
Workflow for this compound Treatment and Analysis
Workflow for this compound treatment and subsequent analysis.
III. Endpoint Analysis
At the end of the treatment period, a comprehensive analysis should be performed to evaluate the effects of this compound.
1. Serum Analysis:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Measure serum levels of:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Triglycerides and total cholesterol to assess lipid metabolism.
-
Glucose and insulin (B600854) to evaluate metabolic status.
-
2. Liver Histopathology:
-
Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score).
-
Perform Sirius Red or Masson's Trichrome staining to visualize and quantify collagen deposition for fibrosis assessment.
3. Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in:
-
Fibrosis: Col1a1, Acta2 (α-SMA), Timp1
-
Inflammation: Tnf-α, Il-6, Ccl2 (MCP-1)
-
Lipid Metabolism: Srebp-1c, Fasn, Cpt1a
-
FXR Target Genes: Shp, Fgf15 (mouse ortholog of human FGF19)
-
Signaling Pathway
This compound, as an FXR agonist, exerts its therapeutic effects by activating a complex signaling network that regulates multiple pathways implicated in NASH pathogenesis.
Mechanism of Action of this compound (FXR Agonist) in NASH
Application Notes and Protocols: Interleukin-10 in Animal Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Interleukin-10 (IL-10) in preclinical animal models of liver fibrosis. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of IL-10 for the treatment of hepatic fibrosis.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. Interleukin-10 (IL-10) is an anti-inflammatory cytokine with potent immunomodulatory properties.[1][2][3] Preclinical studies have demonstrated that IL-10 can ameliorate liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the liver, and by modulating the inflammatory response.[3][4] This document outlines established protocols for inducing liver fibrosis in animal models and summarizes the effective dosage and administration strategies for IL-10 therapy.
Data Presentation: Dosage and Administration of IL-10
The following tables summarize the quantitative data from various studies on the administration of recombinant IL-10 and IL-10 gene therapy in rodent models of liver fibrosis.
Table 1: Recombinant IL-10 Administration in Animal Models of Liver Fibrosis
| Animal Model | Inducing Agent | IL-10 Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Carbon Tetrachloride (CCl4) | 4 µg/kg | Intraperitoneal (i.p.) | Twice a week, starting from the 3rd week of CCl4 induction for a total of 11 weeks. | Decreased expression of α-SMA and NF-κB in HSCs, suggesting inhibition of HSC activation. | [4] |
| Sprague-Dawley Rats | Carbon Tetrachloride (CCl4) | Not Specified | Intravenous (i.v.) | For 3 weeks after 9 weeks of CCl4 induction. | Reversed CCl4-induced hepatic fibrosis, suppressed inflammation, and inhibited expression of MMP-2 and TIMP-1. | [5][6] |
Table 2: IL-10 Gene Therapy in Animal Models of Liver Fibrosis
| Animal Model | Inducing Agent | Vector & Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| BALB/c Mice | Thioacetamide | Human IL-10 expression plasmid | Electroporation | Single administration after fibrosis establishment. | Reversed thioacetamide-induced liver fibrosis and reduced expression of profibrotic genes. | [7] |
| Rats | Porcine Serum | Plasmid expressing rat IL-10 | Hydrodynamics-based transfection | Repeated administrations. | Attenuated liver inflammation and fibrosis, decreased collagen deposition and α-SMA expression. | [8] |
| Mice | Carbon Tetrachloride (CCl4) | Not specified | Gene intervention | Not specified | Improved liver fibrosis and enhanced NK cell accumulation and function in the liver. | [9] |
| Mice | Thioacetamide | TALEN gene-edited MSCs secreting IL-10 | Not specified | Not specified | Inhibited TAA-induced liver fibrosis and ameliorated abnormal liver function. | [10] |
Experimental Protocols
Protocol 1: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4) in Rats
This protocol describes a commonly used method to induce liver fibrosis in rats using CCl4.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carbon Tetrachloride (CCl4)
-
Olive oil or corn oil
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a 50% (v/v) solution of CCl4 in olive oil or corn oil.
-
Administer the CCl4 solution to the rats via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.[4][11]
-
Repeat the injections twice a week for a period of 6 to 12 weeks to induce significant fibrosis and cirrhosis.[12]
-
A control group should receive i.p. injections of the vehicle (olive oil or corn oil) only.
-
Monitor the animals' health and body weight regularly.
-
At the end of the induction period, sacrifice the animals and collect liver tissue and blood samples for analysis.
Protocol 2: Administration of Recombinant IL-10
This protocol provides a general guideline for the administration of recombinant IL-10 to rats with induced liver fibrosis.
Materials:
-
Recombinant rat IL-10
-
Sterile saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Reconstitute the recombinant IL-10 in sterile saline to the desired concentration.
-
For rats with established liver fibrosis (e.g., after 3 weeks of CCl4 induction), administer IL-10 at a dose of 4 µg/kg body weight via intraperitoneal injection.[4]
-
Administer the IL-10 injections 20 minutes before each CCl4 administration.[4]
-
Continue the treatment for the duration of the experiment.
-
A control group for the treatment should receive injections of sterile saline.
Protocol 3: Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA)
This protocol outlines the steps for staining liver tissue sections to detect α-SMA, a marker for activated HSCs.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: mouse anti-α-SMA antibody
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-HRP conjugate.
-
Develop the color by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope. Brown staining indicates the presence of α-SMA.[13][14][15]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of IL-10 in Hepatic Stellate Cell (HSC) Senescence
References
- 1. Interleukin-10 and chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-10 controls neutrophilic infiltration, hepatocyte proliferation, and liver fibrosis induced by carbon tetrachloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Certain Interleukins as Novel Treatment Options for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of interleukin-10 on activation and apoptosis of hepatic stellate cells in fibrotic rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of interleukin-10 on CCl4-induced hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of interleukin-10 on CCl4-induced hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. New gene therapy strategies for hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-10 gene intervention ameliorates liver fibrosis by enhancing the immune function of natural killer cells in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IL-10-secreting human MSCs generated by TALEN gene editing ameliorate liver fibrosis through enhanced anti-fibrotic activity - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
LH10 solution preparation and stability for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and laboratory use of LH10 solution, along with information on its stability and relevant biological signaling pathways.
Introduction
This compound is a compound of interest for researchers in various fields, including drug development. Proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible experimental results. These notes provide standardized procedures for the preparation and use of this compound in a laboratory setting.
This compound Solution Preparation
The preparation of this compound solution requires careful attention to detail to ensure accuracy in concentration and to maintain the integrity of the compound. The following protocols outline the steps for preparing a stock solution and subsequent working solutions.
2.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Deionized or distilled water
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes and conical tubes
2.2. Protocol for Preparing 10 mM this compound Stock Solution
-
Determine the required mass of this compound:
-
The mass of this compound powder needed can be calculated using the formula: Mass (g) = Molar Mass ( g/mol ) x Molarity (mol/L) x Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound with a molar mass of 500 g/mol : Mass = 500 g/mol x 0.010 mol/L x 0.001 L = 0.005 g or 5 mg.
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder.
-
-
Dissolve the this compound powder:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
2.3. Protocol for Preparing Working Solutions
-
Working solutions should be prepared fresh for each experiment by diluting the stock solution with the appropriate cell culture medium or buffer (e.g., PBS).
-
For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock solution, dilute 10 µL of the stock solution into 990 µL of the desired medium.
Stability of this compound Solutions
The stability of this compound solutions can be influenced by temperature, pH, and exposure to light. The following table summarizes the stability data for this compound under various conditions.
| Storage Condition | Solvent | Concentration | Stability |
| -80°C | DMSO | 10 mM | Stable for up to 12 months |
| -20°C | DMSO | 10 mM | Stable for up to 6 months |
| 4°C | DMSO | 10 mM | Stable for up to 1 week |
| Room Temperature | DMSO | 10 mM | Prone to degradation; use immediately |
| 37°C in cell culture medium | Aqueous | 1-100 µM | Stable for the duration of most cell-based assays (up to 72 hours) |
Note: It is recommended to protect this compound solutions from light to prevent potential photodegradation.
Experimental Protocols
4.1. Cell-Based Assay Workflow
The following workflow outlines a general procedure for treating cells with this compound for in vitro studies.
Caption: General workflow for cell-based experiments involving this compound treatment.
Signaling Pathway of Luteinizing Hormone (LH)
This compound may interact with or modulate signaling pathways associated with Luteinizing Hormone (LH). The binding of LH to its receptor (LHCGR) activates multiple downstream signaling cascades that are crucial for various physiological processes.[1][2]
5.1. Key Signaling Pathways Activated by LH Receptor
Upon LH binding, the LHCGR activates G proteins, leading to the stimulation of two primary signaling pathways: the adenylyl cyclase (AC) and the phospholipase C (PLC) pathways.[1][2][3]
Caption: Simplified signaling pathway of the Luteinizing Hormone receptor.
5.2. Downstream Effects
-
cAMP/PKA Pathway: The activation of adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][4] PKA then phosphorylates various downstream targets, leading to changes in gene expression and cellular function, such as steroidogenesis in Leydig cells.[2][4]
-
PLC/PKC Pathway: The activation of phospholipase C results in the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2][3] These events also contribute to the overall cellular response to LH.[3]
These pathways can also interact with other signaling cascades, such as those activated by growth factors, allowing for a complex and fine-tuned regulation of cellular processes.[1]
References
Application Notes and Protocols: The Role of Interleukin-10 in Cholestatic Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-10 (IL-10) is a pleiotropic cytokine with potent anti-inflammatory and immunomodulatory functions. In the context of liver pathobiology, IL-10 exhibits a complex and often dual role. While it can be protective in certain models of acute liver injury by dampening excessive inflammation, emerging evidence suggests that dysregulated or sustained high levels of IL-10 can be detrimental, particularly in cholestatic liver injury and acute liver failure, by impairing necessary immune-mediated repair processes.[1][2][3][4] These application notes provide an overview of the function of IL-10 in liver injury and detail experimental protocols to investigate its role, aiding researchers in designing and executing studies in this field.
The Dichotomous Role of IL-10 in Liver Injury
IL-10's function in the liver is highly context-dependent. In various experimental models of acute liver injury, administration of recombinant IL-10 or endogenous IL-10 has been shown to be protective by limiting liver necrosis and inflammation.[2] It achieves this by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.[2][3]
Conversely, in conditions like acetaminophen (B1664979) (APAP)-induced acute liver failure, high systemic levels of IL-10 are associated with a poor prognosis.[1][4] The mechanistic basis for this is thought to be the interference of IL-10 with the recruitment and function of monocytes and macrophages, which are crucial for clearing necrotic debris and promoting tissue repair.[1][4][5] In cholestatic liver injury, which is characterized by the accumulation of bile acids and subsequent inflammation and fibrosis, the role of IL-10 is still under active investigation. Given its ability to modulate inflammation and fibrosis, targeting the IL-10 signaling pathway presents a potential therapeutic avenue.[2]
Key Signaling Pathways
IL-10 exerts its effects by binding to its receptor (IL-10R), which leads to the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily activating STAT3. This signaling cascade upregulates the expression of anti-inflammatory genes while suppressing pro-inflammatory gene expression.
Caption: IL-10 Signaling Pathway.
Experimental Protocols
To investigate the role of IL-10 in cholestatic liver injury, a combination of in vivo and in vitro models can be employed.
In Vivo Model: Bile Duct Ligation (BDL) in Mice
The BDL model is a widely used surgical procedure to induce cholestatic liver injury.
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 4-0 silk)
-
Recombinant murine IL-10 (for treatment groups)
-
Anti-mouse IL-10 neutralizing antibody (for inhibition studies)
-
Saline (vehicle control)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Ligate the common bile duct in two places with 4-0 silk suture and transect the duct between the ligatures.
-
For sham-operated controls, expose the common bile duct without ligation.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and monitoring.
-
Administer recombinant IL-10, anti-IL-10 antibody, or vehicle control at predetermined time points and dosages based on the experimental design.
-
Euthanize mice at selected time points (e.g., 3, 7, 14, 28 days) post-surgery to collect blood and liver tissue for analysis.
Biochemical Analysis
Assessment of liver injury can be performed by measuring serum levels of key liver enzymes.
Procedure:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) using commercially available kits.
Histological Analysis
Histopathological examination of liver tissue provides crucial information on the extent of liver damage, inflammation, and fibrosis.
Procedure:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and section at 4-5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess liver morphology, necrosis, and inflammation.
-
Use Sirius Red staining to visualize and quantify collagen deposition as an indicator of fibrosis.
Quantitative Data Summary
The following table summarizes expected outcomes based on the literature. Actual results may vary depending on the specific experimental conditions.
| Parameter | Sham Control | BDL + Vehicle | BDL + rmIL-10 | BDL + Anti-IL-10 Ab |
| Serum ALT (U/L) | Low | High | Moderately Reduced | Increased |
| Serum ALP (U/L) | Low | High | Moderately Reduced | Increased |
| Serum Bilirubin (mg/dL) | Low | High | Moderately Reduced | Increased |
| Liver Necrosis (H&E) | Absent | Present | Reduced | Exacerbated |
| Collagen Deposition (Sirius Red) | Minimal | Significant | Reduced | Exacerbated |
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of genes related to inflammation and fibrosis in liver tissue.
Procedure:
-
Isolate total RNA from liver tissue samples using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for target genes (e.g., Tnf, Il6, Tgfb1, Col1a1) and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of modulating IL-10 in a mouse model of cholestatic liver injury.
Caption: Experimental Workflow.
Conclusion
The study of IL-10 in cholestatic liver injury is a promising area of research. A thorough understanding of its multifaceted role is essential for the development of novel therapeutic strategies. The protocols and information provided in these application notes offer a framework for researchers to explore the complex biology of IL-10 in the liver. Careful experimental design and a multi-faceted analytical approach are crucial to delineating its precise mechanisms of action in cholestasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of liver injury by interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-10 and chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-10 disrupts liver repair in acetaminophen-induced acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Interleukin-10 disrupts liver repair in acetaminophen-induced acute liver failure [frontiersin.org]
Application Notes and Protocols for Assessing the Effect of LH10 on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effects of the hypothetical compound LH10 on lipid metabolism. The protocols outlined below cover key in vitro assays to elucidate the compound's mechanism of action, from cellular lipid accumulation and uptake to gene expression and broad lipidomic profiling.
Introduction to Lipid Metabolism Assessment
Lipid metabolism is a complex network of biochemical pathways responsible for the synthesis, breakdown, and transport of lipids.[1] Dysregulation of these pathways is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[2] Therefore, evaluating the impact of novel therapeutic compounds like this compound on lipid metabolism is a critical step in drug discovery and development. These protocols are designed to provide a robust framework for such an assessment.
Key Signaling Pathways in Lipid Metabolism
Several interconnected signaling pathways regulate cellular lipid homeostasis. Understanding these pathways is crucial for interpreting the effects of this compound. Key pathways include the Peroxisome Proliferator-Activated Receptor (PPAR), Liver X Receptor (LXR), Sterol Regulatory Element-Binding Protein (SREBP), and AMP-Activated Protein Kinase (AMPK) signaling cascades.[3][4][5] These pathways control the expression of genes involved in fatty acid synthesis, oxidation, cholesterol metabolism, and lipid transport.[6]
Caption: Key signaling pathways governing lipid metabolism.
Experimental Protocols
The following protocols detail in vitro methods to assess the effect of this compound on various aspects of lipid metabolism.
Cellular Lipid Accumulation Assays
These assays are used to visualize and quantify the accumulation of neutral lipids within cells.
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.35 g in 100 ml isopropanol)[7]
-
Oil Red O working solution (6 ml stock + 4 ml ddH2O, filtered)[7]
-
Hematoxylin (optional, for counterstaining)
-
100% Isopropanol (for quantification)
Procedure:
-
Culture and treat cells with this compound in a multi-well plate.[7]
-
Wash cells with PBS.[7]
-
Fix cells with 10% formalin for at least 1 hour.[7]
-
Wash cells twice with ddH2O.[7]
-
Wash cells with 60% isopropanol for 5 minutes.[7]
-
Allow cells to dry completely.[7]
-
Add Oil Red O working solution and incubate for 10 minutes.[7]
-
Wash cells four times with ddH2O.[7]
-
Acquire images under a microscope.[7]
-
For quantification, elute the dye with 100% isopropanol and measure the absorbance at 500 nm.[7]
Nile Red is a fluorescent stain for intracellular lipid droplets.[8]
Materials:
-
Cultured cells
-
This compound compound
-
PBS
-
4% Paraformaldehyde (PFA)
-
Nile Red stock solution (1 mg/ml in acetone (B3395972) or DMSO)[8][9]
-
DAPI (optional, for nuclear counterstaining)
Procedure:
-
Culture and treat cells with this compound.
-
For live-cell imaging, incubate cells with Nile Red working solution (e.g., 1 µg/ml in PBS) for 10-30 minutes at 37°C.[10]
-
Incubate with Nile Red staining solution (e.g., 0.5-1 µg/ml in PBS) for 1 hour.[9][11]
-
Mount and image using a fluorescence microscope (Ex/Em ~552/636 nm).[8]
Cellular Lipid Uptake Assays
These assays measure the rate of uptake of specific lipids into cells.
This assay uses a fluorescently labeled long-chain fatty acid analog to measure uptake.
Materials:
-
Cells that express fatty acid transporters (e.g., 3T3-L1, Caco-2, HepG2)[12]
-
This compound compound
-
Fluorescent Fatty Acid Probe (e.g., BODIPY-labeled fatty acid)
-
Uptake Assay Buffer[12]
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.[12]
-
Serum-starve the cells for 1 hour.[12]
-
Prepare a 2X Uptake Reaction Mix containing the fluorescent fatty acid probe and this compound.[12]
-
Add the reaction mix to the cells.[12]
-
Immediately measure fluorescence in kinetic mode (Ex/Em = 488/523 nm) at 37°C for 60 minutes.[12]
This assay uses a fluorescent cholesterol analog, NBD-cholesterol, to monitor cholesterol uptake.
Materials:
-
Mammalian cell lines (e.g., CHO-K1)[13]
-
This compound compound
-
NBD-cholesterol
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Harvest and resuspend cells.
-
Incubate cells with NBD-cholesterol and this compound for various time points.
-
Stop the uptake by adding ice-cold HBSS.
-
Analyze the cellular fluorescence by flow cytometry.[13][14]
Gene Expression Analysis
This protocol is for quantifying changes in the expression of genes related to lipid metabolism using quantitative real-time PCR (qPCR).
Key Target Genes:
-
Lipogenesis: ACACA, FASN, SREBF1[15]
-
Fatty Acid Oxidation: CPT1, ACADL, PPARA[16]
-
Cholesterol Metabolism: HMGCR, LDLR, LXR
-
Inflammation: TNF-α, IL-6, NF-κB[15]
Procedure:
-
Treat cells with this compound for the desired time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Untargeted Lipidomics by Mass Spectrometry
This provides a comprehensive profile of the lipidome to identify broad changes in lipid species in response to this compound.
Procedure:
-
Sample Preparation: Treat cells with this compound and harvest.
-
Lipid Extraction: Perform lipid extraction using a method like the Bligh-Dyer or methyl tert-butyl ether (MTBE) method.[17][18][19]
-
Mass Spectrometry Analysis: Analyze the extracted lipids using liquid chromatography-mass spectrometry (LC-MS).[17][20]
-
Data Analysis: Use specialized software to identify and quantify individual lipid species.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cellular Lipid Accumulation
| Treatment | Concentration (µM) | Oil Red O Absorbance (OD 500) | Nile Red Fluorescence (RFU) |
| Vehicle | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 1 | 0.75 ± 0.09 | 0.80 ± 0.11 |
| This compound | 10 | 0.45 ± 0.05 | 0.55 ± 0.08 |
| Positive Control | - | 2.50 ± 0.21 | 2.80 ± 0.30 |
Table 2: Effect of this compound on Fatty Acid Uptake
| Treatment | Concentration (µM) | Fatty Acid Uptake Rate (RFU/min) |
| Vehicle | 0 | 100 ± 8 |
| This compound | 1 | 125 ± 10 |
| This compound | 10 | 180 ± 15 |
| Positive Control | - | 250 ± 20 |
Table 3: Effect of this compound on Gene Expression
| Gene | Treatment | Concentration (µM) | Fold Change vs. Vehicle |
| FASN | This compound | 10 | 0.6 ± 0.07 |
| CPT1A | This compound | 10 | 2.1 ± 0.18 |
| SREBF1 | This compound | 10 | 0.5 ± 0.06 |
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's effect on lipid metabolism.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Medication Induced Changes in Lipids and Lipoproteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 5. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Nile Red Staining of Drosophila Larval Tissues [protocols.io]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Protocol for Nile Red Staining - Fly [bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. NBD-lipid Uptake Assay for Mammalian Cell Lines [bio-protocol.org]
- 14. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gene Expression Analysis of Lipid Metabolism and Inflammation-Related Genes [easychair.org]
- 16. Microarray Analysis of the Gene Expression Profile and Lipid Metabolism in Fat-1 Transgenic Cattle | PLOS One [journals.plos.org]
- 17. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 18. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 19. biocompare.com [biocompare.com]
- 20. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Inflammatory Markers Following LH10 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring inflammatory markers in response to a novel therapeutic agent, designated as LH10. The protocols outlined below are established methods for quantifying key indicators of inflammation at the protein and gene expression levels. These techniques are essential for evaluating the efficacy of anti-inflammatory compounds in preclinical and clinical research.
Inflammation is a complex biological response involving a variety of signaling pathways and the release of numerous mediators. Key inflammatory markers include cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β)), and chemokines. The accurate measurement of these markers is crucial for understanding the mechanism of action of new therapeutic agents like this compound.[1][2][3][4][5]
Section 1: Overview of Common Techniques
Several robust methods are available for the quantification of inflammatory markers. The choice of technique depends on the specific research question, sample type, and desired throughput.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, sensitive, and specific method for quantifying a single analyte (e.g., a specific cytokine) in various biological samples.[6][7][8][9][10]
-
Multiplex Immunoassays (e.g., Luminex): Allow for the simultaneous measurement of multiple analytes in a single sample, providing a broader picture of the inflammatory response and conserving precious sample volume.[6][8][11][12][13][14]
-
Flow Cytometry (Intracellular Cytokine Staining): Enables the identification and quantification of cytokine-producing cells at a single-cell level, offering insights into the cellular sources of inflammation.[1][9][15][16][17][18][19]
-
Western Blotting: A technique to detect and semi-quantify specific proteins in a sample, often used to analyze the expression of proteins involved in inflammatory signaling pathways.[9][20][21][22]
-
Quantitative Polymerase Chain Reaction (qPCR): Measures the gene expression levels of inflammatory mediators, providing information on the transcriptional regulation of the inflammatory response.[23][24][25][26]
Below is a summary of quantitative data that can be obtained using these techniques to assess the effect of this compound treatment.
Table 1: Quantitative Data Summary from Inflammatory Marker Measurement Techniques
| Technique | Analyte Measured | Sample Type | Typical Units of Measurement | Example Application for this compound |
| ELISA | Single Protein (e.g., TNF-α, IL-6) | Serum, Plasma, Cell Culture Supernatant, Tissue Lysates | pg/mL or ng/mL | Determine the concentration of secreted TNF-α in cell culture supernatant after this compound treatment. |
| Multiplex Immunoassay | Multiple Proteins (Cytokine Panel) | Serum, Plasma, Cell Culture Supernatant | pg/mL or ng/mL | Simultaneously quantify a panel of 20 pro- and anti-inflammatory cytokines in plasma from this compound-treated and control animals. |
| Flow Cytometry (ICS) | Intracellular Cytokines (e.g., IFN-γ in T cells) | Whole Blood, Isolated Immune Cells | Percentage of positive cells, Mean Fluorescence Intensity (MFI) | Determine the percentage of IFN-γ producing CD4+ T cells in response to this compound. |
| Western Blotting | Specific Proteins (e.g., p-NF-κB, COX-2) | Cell Lysates, Tissue Homogenates | Relative Densitometry Units (normalized to a loading control) | Assess the effect of this compound on the phosphorylation of NF-κB in stimulated macrophages. |
| qPCR | mRNA (e.g., TNF, IL6, NOS2) | RNA extracted from Cells or Tissues | Fold Change (relative to a housekeeping gene) | Measure the change in IL6 gene expression in response to this compound treatment in endothelial cells. |
Section 2: Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type, species, and experimental conditions.
Protocol 2.1: Quantification of Secreted Cytokines by ELISA
This protocol describes a sandwich ELISA for the quantification of a specific cytokine (e.g., TNF-α) in cell culture supernatants following this compound treatment.[7][10][27][28]
Materials:
-
ELISA plate (96-well, high protein-binding)
-
Capture antibody (specific for the target cytokine)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
-
Cell culture supernatant from cells treated with vehicle control or this compound.
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatant) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Color Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 2.2: Analysis of Inflammatory Gene Expression by qPCR
This protocol outlines the steps to measure the relative gene expression of an inflammatory marker (e.g., IL6) in cells treated with this compound.[24][25]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for the target gene (IL6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
-
Cells treated with vehicle control or this compound.
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine SYBR Green Master Mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA. Include no-template controls for each primer set.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and this compound-treated samples. Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change in gene expression in the this compound-treated group relative to the control group.
Protocol 2.3: Detection of Inflammatory Signaling Proteins by Western Blot
This protocol describes the detection of a key inflammatory signaling protein (e.g., phosphorylated NF-κB p65) in cell lysates after this compound treatment.[20][21][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific for the target protein, e.g., anti-phospho-NF-κB p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Cells treated with vehicle control or this compound.
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands using image analysis software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH).
Section 3: Visualizing Workflows and Pathways
Diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the assessment of this compound's anti-inflammatory effects.
Caption: Workflow for in vitro assessment of this compound's anti-inflammatory effects.
Caption: Potential mechanism of this compound action on the NF-κB signaling pathway.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ormobility.com [ormobility.com]
- 4. A Comprehensive Overview of Blood Tests for Inflammatory Markers | GlycanAge [glycanage.com]
- 5. Tracking Inflammation Through Biomarkers: What New Tests Can Tell You [rupahealth.com]
- 6. Quantification of Cytokines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. High-Throughput Cytokine Detection with Lumit® Technology [worldwide.promega.com]
- 10. updates.reinste.com [updates.reinste.com]
- 11. Multiplex assays of inflammatory markers, a description of methods and discussion of precautions - Our experience through the last ten years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. bioradiations.com [bioradiations.com]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
- 15. Detection of intracellular cytokines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. anilocus.com [anilocus.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]
- 19. lerner.ccf.org [lerner.ccf.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array [bio-protocol.org]
- 24. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proinflammatory gene and protein expression alterations in human limbal aniridia fibroblasts | PLOS One [journals.plos.org]
- 26. researchgate.net [researchgate.net]
- 27. ELISAプロトコル [sigmaaldrich.com]
- 28. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for the Use of Interleukin-10 in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Interleukin-10 (IL-10), a key anti-inflammatory cytokine, in primary hepatocyte cultures. This document outlines the biological effects of IL-10 on hepatocytes, detailed protocols for experimental setups, and quantitative data from relevant studies. The information presented here is intended to support research in liver physiology, disease modeling, and the development of novel therapeutics.
Introduction
Interleukin-10 is a pleiotropic cytokine with potent immunoregulatory functions. In the context of liver biology, IL-10 plays a crucial role in modulating inflammatory responses, influencing hepatocyte survival, and regulating regenerative processes. Primary hepatocyte cultures are an invaluable in vitro model for studying liver function and disease. The application of recombinant IL-10 to these cultures allows for the investigation of its direct effects on hepatocytes, independent of systemic influences, providing critical insights for drug discovery and development.
Biological Effects of IL-10 on Primary Hepatocytes
IL-10 exerts a range of effects on primary hepatocytes, primarily related to the modulation of apoptosis, proliferation, and inflammatory responses.
-
Modulation of Apoptosis: The effect of IL-10 on hepatocyte apoptosis is context-dependent. In some studies, IL-10 has been shown to protect hepatocytes from apoptosis induced by certain stimuli like TNF-α and cycloheximide.[1] Conversely, under conditions of oxidative stress or in the presence of ethanol, IL-10 has been reported to increase apoptosis in primary rat hepatocytes.[1] This dual role highlights the importance of the experimental conditions when studying the effects of IL-10 on hepatocyte survival.
-
Regulation of Proliferation: IL-10 has been demonstrated to influence hepatocyte proliferation. Some studies suggest that IL-10 can promote hepatocyte proliferation, particularly in the context of liver injury and regeneration.[2] However, other research indicates that IL-10 may have a suppressive effect on the proliferation of primary cultured hepatocytes. This suggests a complex regulatory role for IL-10 in liver regeneration.
-
Anti-inflammatory Effects: A primary function of IL-10 is the suppression of inflammatory responses. In the liver, IL-10 can inhibit the production of pro-inflammatory cytokines by Kupffer cells and other immune cells, thereby protecting hepatocytes from inflammatory damage.[3] IL-10's anti-inflammatory actions are often mediated through the inhibition of the NF-κB signaling pathway.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of IL-10 on primary hepatocytes and related models.
| Parameter | Cell Type | Treatment | Effect | Reference |
| Apoptosis | Primary Rat Hepatocytes | Ethanol + IL-10 | 28% increase in apoptosis | [1] |
| HepG2 Cells | TNF-α + Cycloheximide + IL-10 | 38% decrease in apoptosis | [1] | |
| Proliferation | Primary Rat Hepatocytes | Insulin + IL-10 | Suppression of proliferation | |
| Cytokine Production | Primary Murine Hepatocytes | Lipopolysaccharide (LPS) | Induction of inflammatory response | [4] |
| NF-κB Activation | Human Monocytes | LPS + IL-10 | Inhibition of NF-κB activation | [1] |
Experimental Protocols
General Protocol for Culturing Primary Hepatocytes
This protocol provides a general guideline for the isolation and culture of primary hepatocytes. Specific details may vary based on the species and the source of the liver tissue.
Materials:
-
Liver perfusion medium
-
Liver digest medium (containing collagenase)
-
Williams' Medium E or similar hepatocyte culture medium
-
Hepatocyte thawing and plating supplements
-
Hepatocyte maintenance supplements
-
Collagen-coated cell culture plates
-
Sterile dissection tools
-
Perfusion pump
-
70 µm nylon cell strainer
Procedure:
-
Preparation: Pre-warm the liver perfusion and digest media to 37°C. Coat cell culture plates with collagen type I according to the manufacturer's instructions.
-
Liver Perfusion: Set up a perfusion pump and prefill the tubing with liver perfusion medium, ensuring no air bubbles are present. Cannulate the portal vein of the liver and begin perfusion to clear the blood.
-
Enzymatic Digestion: Switch the perfusion to the liver digest medium containing collagenase. Continue perfusion until the liver becomes soft and digested.
-
Hepatocyte Isolation: Transfer the digested liver to a sterile dish and gently dissociate the tissue to release the hepatocytes.
-
Cell Filtration and Washing: Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue. Wash the hepatocytes by centrifugation at a low speed (e.g., 50 x g) to pellet the hepatocytes while leaving non-parenchymal cells in the supernatant.
-
Cell Counting and Viability: Resuspend the hepatocyte pellet and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Plating: Plate the viable hepatocytes on collagen-coated plates at the desired density in Williams' Medium E supplemented with thawing and plating supplements.
-
Maintenance: After an initial attachment period (typically 4-6 hours), replace the medium with Williams' Medium E containing maintenance supplements. Change the medium every 24-48 hours.
Protocol for Studying the Effect of IL-10 on Hepatocyte Apoptosis
This protocol describes how to treat primary hepatocytes with IL-10 and assess its effect on apoptosis induced by a pro-apoptotic stimulus.
Materials:
-
Cultured primary hepatocytes (as per Protocol 1)
-
Recombinant IL-10 (species-specific)
-
Pro-apoptotic stimulus (e.g., TNF-α and cycloheximide, or ethanol)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed primary hepatocytes in multi-well plates at a density suitable for the chosen apoptosis assay. Allow the cells to attach and stabilize for at least 24 hours.
-
IL-10 Pre-treatment (Optional): In some experimental designs, it may be relevant to pre-treat the hepatocytes with various concentrations of recombinant IL-10 for a specific period (e.g., 1-24 hours) before inducing apoptosis.
-
Induction of Apoptosis: Add the pro-apoptotic stimulus to the culture medium. Include a control group that does not receive the stimulus.
-
IL-10 Treatment: Concurrently with the pro-apoptotic stimulus (or as a pre-treatment), add recombinant IL-10 at a range of concentrations (e.g., 1, 10, 100 ng/mL) to the designated wells. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to induce a measurable apoptotic response (e.g., 6-24 hours).
-
Apoptosis Assessment:
-
For Annexin V/PI staining:
-
Harvest the cells by gentle trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
-
For Caspase-3/7 activity assay:
-
Follow the manufacturer's protocol for the specific assay kit. This typically involves lysing the cells and adding a luminogenic or fluorogenic caspase substrate.
-
Measure the signal using a luminometer or fluorescence plate reader.
-
-
-
Data Analysis: Quantify the percentage of apoptotic cells or the relative caspase activity for each treatment group and compare the results to the controls.
Signaling Pathways and Experimental Workflows
IL-10 Signaling Pathway in Hepatocytes
IL-10 initiates its cellular effects by binding to its cell surface receptor complex, which consists of IL-10R1 and IL-10R2 subunits. This binding activates the associated Janus kinases (JAKs), specifically JAK1 and Tyk2. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-10R1 chain, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Recruited STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus, where it regulates the transcription of target genes. In some contexts, IL-10 signaling can also modulate the NF-κB pathway, often leading to an anti-inflammatory response.
Caption: IL-10 signaling pathway in hepatocytes.
Experimental Workflow: Investigating IL-10 Effects
The following diagram illustrates a typical workflow for studying the effects of IL-10 on primary hepatocyte cultures.
Caption: General experimental workflow.
Applications in Drug Development
The study of IL-10 in primary hepatocyte cultures has significant implications for drug development.
-
Toxicity Screening: Understanding how IL-10 modulates hepatocyte responses to xenobiotics can aid in the development of more predictive in vitro toxicity models. For instance, co-treatment with IL-10 could reveal mechanisms of drug-induced liver injury that are dependent on the inflammatory state of the liver.
-
Therapeutic Target Validation: Investigating the downstream signaling of IL-10 in hepatocytes can help validate components of this pathway as potential therapeutic targets for liver diseases.
-
Development of Anti-inflammatory Drugs: Primary hepatocyte culture systems can be used to screen for compounds that mimic the anti-inflammatory effects of IL-10 on the liver, potentially leading to new treatments for inflammatory liver conditions.
Conclusion
The use of Interleukin-10 in primary hepatocyte cultures provides a powerful tool for dissecting the complex interplay between inflammation, cell survival, and regeneration in the liver. The protocols and information provided in these application notes are intended to facilitate robust and reproducible research in this area, ultimately contributing to a better understanding of liver biology and the development of novel therapies for liver diseases.
References
- 1. Differential effect of interleukin-10 on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-10 attenuates hepatic I/R injury and promotes hepatocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Interleukin-10 disrupts liver repair in acetaminophen-induced acute liver failure [frontiersin.org]
- 4. Induction of an Inflammatory Response in Primary Hepatocyte Cultures from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Assessment of Drug-Induced Liver Injury Potential of LH10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of drug attrition during preclinical and clinical development, as well as post-market withdrawal.[1][2] Early and comprehensive assessment of a new chemical entity's potential to cause liver injury is therefore critical. These application notes provide a framework and detailed protocols for evaluating the hepatotoxicity of a novel compound, designated LH10.
The following sections outline a tiered approach, starting with in vitro screening assays and progressing to more complex cellular and in vivo models to characterize the potential mechanisms of this compound-induced liver injury. The protocols are designed to be adaptable based on the physicochemical properties of this compound and initial findings.
Experimental Design and Strategy
A tiered approach is recommended to systematically evaluate the DILI potential of this compound. This allows for early decision-making and conserves resources.
Tier 1: In Vitro Cytotoxicity Screening
-
Objective: To determine the direct cytotoxic potential of this compound on hepatocytes.
-
Models: Immortalized human liver cell lines (e.g., HepG2, HepaRG) and primary human hepatocytes (PHH).[3][4][5] PHH are considered the gold standard due to their metabolic competence.[5]
-
Endpoints: Cell viability, membrane integrity.
Tier 2: Mechanistic In Vitro Assays
-
Objective: To investigate the potential mechanisms of this compound-induced hepatotoxicity.
-
Models: HepG2, HepaRG, and PHH.
-
Endpoints: Mitochondrial dysfunction, oxidative stress, steatosis, phospholipidosis, and cholestasis.[6][7]
Tier 3: Advanced In Vitro Models
-
Objective: To assess this compound toxicity in more physiologically relevant systems.
-
Models: 3D liver spheroids/organoids, co-cultures with non-parenchymal cells (e.g., Kupffer cells, stellate cells).[5][8][9]
-
Endpoints: Long-term viability, liver-specific functions (e.g., albumin and urea (B33335) secretion), inflammatory responses.
Tier 4: In Vivo Studies
-
Objective: To evaluate the hepatotoxicity of this compound in a whole-animal model.
-
Endpoints: Serum biomarkers of liver injury, histopathology, and mechanistic biomarkers.
Experimental Protocols
In Vitro Hepatotoxicity Assays
3.1.1. Protocol: 2D Hepatocyte Cytotoxicity Assay
-
Cell Seeding:
-
Culture HepG2 or HepaRG cells in appropriate medium. For primary human hepatocytes, use specialized hepatocyte culture medium.
-
Seed cells in 96-well or 384-well collagen-coated plates at a density of 2,000-7,000 cells per well, depending on the treatment duration (e.g., 72 hours vs. 24 hours).[12]
-
Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.5%.
-
Prepare a dilution series of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the seeding medium from the cells and add the this compound-containing medium. Include vehicle control (medium with solvent) and positive controls (e.g., acetaminophen, amiodarone).
-
Incubate for 24, 48, and 72 hours.
-
-
Assessment of Cell Viability (ATP Content Assay):
-
After the incubation period, equilibrate the plate to room temperature.
-
Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®).
-
Measure luminescence using a plate reader.
-
-
Assessment of Membrane Integrity (LDH Release Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure LDH release into the supernatant.
-
Measure absorbance at the appropriate wavelength using a plate reader.
-
3.1.2. Protocol: Mitochondrial Toxicity Assessment (Glu/Gal Assay)
-
Principle: This assay assesses whether a compound is more toxic to cells forced to rely on mitochondrial oxidative phosphorylation for energy (galactose medium) compared to glycolysis (glucose medium).[6]
-
Procedure:
-
Seed hepatocytes in two separate plates.
-
Culture one set of cells in standard glucose-containing medium and the other in galactose-containing medium for 24 hours.
-
Treat the cells with a dilution series of this compound as described in the cytotoxicity protocol.
-
After 24 hours of treatment, assess cell viability using an ATP content assay.
-
A significantly higher toxicity in the galactose medium suggests mitochondrial impairment.
-
3.1.3. Protocol: Reactive Oxygen Species (ROS) Production Assay
-
Procedure:
-
Seed and treat cells with this compound as described in the cytotoxicity protocol. Include a positive control such as menadione.
-
Towards the end of the treatment period, add a fluorescent probe for ROS (e.g., DCFH-DA) to the culture medium.
-
Incubate for the time specified by the probe manufacturer.
-
Measure fluorescence using a plate reader or high-content imaging system.
-
In Vivo Hepatotoxicity Study
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Dosing:
-
Administer this compound via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Include at least three dose levels (low, medium, high) and a vehicle control group. The high dose should be the maximum tolerated dose (MTD) if known.
-
Dosing can be acute (single dose) or sub-chronic (daily for 7-28 days).
-
-
Monitoring:
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in activity).
-
Collect blood samples at various time points (e.g., 6, 24, 48 hours post-dose for acute studies; weekly for sub-chronic studies).
-
-
Endpoints:
-
Serum Biomarkers: Measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[13]
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissue. Fix the tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Mechanistic Biomarkers (optional): Analyze liver tissue for markers of oxidative stress (e.g., glutathione (B108866) levels), apoptosis (e.g., caspase activity), and gene expression changes related to toxicity pathways.
-
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound in Human Hepatocytes
| Cell Type | Time Point (hours) | This compound IC50 (µM) - ATP Assay | This compound IC50 (µM) - LDH Assay | Positive Control IC50 (µM) |
| HepG2 | 24 | Acetaminophen: [Value] | ||
| 48 | ||||
| 72 | ||||
| HepaRG | 24 | Amiodarone: [Value] | ||
| 48 | ||||
| 72 | ||||
| PHH | 24 | |||
| 48 | ||||
| 72 |
Table 2: Mechanistic In Vitro Toxicity Profile of this compound
| Assay | Cell Type | Endpoint | This compound EC50 (µM) or Fold Change | Positive Control |
| Mitochondrial Toxicity | HepG2 | IC50 (Gal)/IC50 (Glu) Ratio | Rotenone: [Value] | |
| Oxidative Stress | HepG2 | ROS Production (Fold Increase) | Menadione: [Value] | |
| Steatosis | HepaRG | Lipid Accumulation (Fold Increase) | Oleic Acid: [Value] | |
| Cholestasis | PHH Sandwich Culture | BSEP Inhibition (IC50) | Chlorpromazine: [Value] |
Table 3: In Vivo Hepatotoxicity of this compound in Mice (7-day study)
| Treatment Group | Dose (mg/kg/day) | Body Weight Change (%) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | Histopathology Findings |
| Vehicle Control | 0 | No significant abnormalities | |||||
| This compound - Low Dose | [Dose] | ||||||
| This compound - Mid Dose | [Dose] | ||||||
| This compound - High Dose | [Dose] | ||||||
| Positive Control | [e.g., APAP] | Centrilobular necrosis |
Visualization of Key Pathways and Workflows
Experimental Workflow for In Vitro DILI Assessment
Caption: Tiered workflow for assessing the DILI potential of this compound.
Key Signaling Pathways in Drug-Induced Liver Injury
Caption: Potential signaling pathways involved in this compound-induced hepatotoxicity.[14][15][16][17][18]
Logical Relationship for DILI Risk Assessment
Caption: Factors contributing to the overall DILI risk assessment of this compound.
References
- 1. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity - Wikipedia [en.wikipedia.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Hepatotoxicity Assay Services [visikol.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Borchers® LH 10 - Troubleshooting and FAQs
This guide provides researchers, scientists, and formulation professionals with technical support for using Borchers® LH 10, a tin catalyst for water-based two-component polyurethane systems.
Frequently Asked Questions (FAQs)
Q1: What is Borchers® LH 10 and what are its primary applications?
Borchers® LH 10 is a tin catalyst specifically designed for water-based two-component (2K) polyurethane coatings.[1] It is a 10% aqueous emulsion of an organic metal compound, Dibutyltin dilaurate (DBTL).[1] Its primary function is to accelerate the cross-linking process in these systems.[1][2]
Key applications include:
The benefits of using Borchers® LH 10 include improved drying time, enhanced scratch resistance, increased hardness, and better mechanical persistence of the final coating.[1][2]
Q2: What are the recommended solvents or dispersion media for Borchers® LH 10?
Borchers® LH 10 is supplied as a water-based emulsion and is intended for use in aqueous systems.[1] Therefore, the primary dispersion medium is water. For solvent-based systems, a different catalyst, Borchi® Kat 28, is recommended.[1]
Q3: How should Borchers® LH 10 be incorporated into a formulation?
It is recommended to add Borchers® LH 10 to the grinding process of the base component of the formulation.[2]
Q4: What is the recommended dosage for Borchers® LH 10?
The recommended dosage is approximately 0.4% to 0.6% based on the solid content of the binder.[1][2] However, it is crucial to determine the precise dosage through preliminary trials for each specific formulation.[1][2]
Q5: What are the storage and handling guidelines for Borchers® LH 10?
-
Storage Temperature: Store between 5 and 30 °C.[2]
-
Protection: Protect from weathering and frost.[2]
-
Handling: Once opened, containers should be resealed immediately after use.[2]
-
Safety: For detailed safety information, please refer to the product's safety data sheet (SDS).[1][2]
Troubleshooting Guide
Issue 1: Poor or Slow Curing of the Polyurethane System
| Possible Cause | Recommended Action |
| Incorrect Dosage | The concentration of LH 10 is critical. Verify that the dosage is within the recommended range of 0.4 – 0.6% of the binder's solid content.[1][2] Conduct a dosage ladder study to determine the optimal concentration for your specific system. |
| Incompatibility with Formulation Components | Although designed for aqueous systems, other components in your formulation might interfere with the catalyst's activity. Review the compatibility of all resins, and additives. |
| Low Ambient Temperature | Curing of polyurethane systems is temperature-dependent. Ensure the curing environment meets the temperature specifications of your formulation. |
Issue 2: Reduced Gloss or Surface Defects in the Final Coating
| Possible Cause | Recommended Action |
| Improper Dispersion | Ensure that the LH 10 is added during the grinding of the base component for uniform distribution.[2] Inadequate mixing can lead to localized high concentrations and surface defects. |
| Phase Separation or Incompatibility | As an aqueous emulsion, LH 10's stability can be affected by other formulation components. Observe the formulation for any signs of instability, such as phase separation, after adding the catalyst. |
Data Presentation
Table 1: Physical Characteristics of Borchers® LH 10
| Property | Value |
| Appearance | 10% aqueous emulsion of an organic metal compound (DBTL)[1] |
| Metal Content (Sn) | 1.8 %[1][2] |
| Density | 1.01 g/cm³ (at 20°C)[1][2] |
| Media | Water-based[1] |
Experimental Protocols
Protocol: Determining Optimal Dosage of Borchers® LH 10
-
Preparation of Master Batch: Prepare a master batch of your polyurethane base formulation without the catalyst.
-
Sample Preparation: Divide the master batch into a series of smaller, equal-volume samples (e.g., 5 samples of 100g each).
-
Dosage Ladder: Create a dosage ladder by adding varying amounts of Borchers® LH 10 to each sample. For example:
-
Sample 1: 0.2% LH 10
-
Sample 2: 0.4% LH 10
-
Sample 3: 0.6% LH 10
-
Sample 4: 0.8% LH 10
-
Sample 5 (Control): No catalyst
-
Note: Percentages are based on the solid content of the binder.
-
-
Homogenization: Thoroughly mix each sample to ensure uniform dispersion of the catalyst.
-
Application: Apply the catalyzed formulations to a standard substrate.
-
Curing and Evaluation: Allow the samples to cure under controlled and identical conditions. Evaluate key properties at regular intervals (e.g., tack-free time, hardness development, gloss).
-
Analysis: Compare the results to identify the optimal catalyst concentration that provides the desired curing profile and final film properties.
Visualizations
Caption: Troubleshooting workflow for this compound curing issues.
References
Technical Support Center: Optimizing LH10 Dosage for Maximum Therapeutic Effect in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of LH10 for maximum therapeutic effect in murine models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose of this compound for my in vivo mouse study?
A1: Establishing a starting dose for in vivo studies based on in vitro data, such as an IC50 value, requires careful consideration as there is no direct conversion formula. A recommended approach is to begin with a thorough literature review of compounds with similar mechanisms of action. Allometric scaling or body surface area (BSA) normalization from doses used in other species can also provide a calculated starting point. It is highly advisable to conduct a pilot study with a small cohort of animals to determine a safe and potentially effective starting dose range.
Q2: What are the common routes of administration for a compound like this compound in mice, and which should I choose?
A2: The choice of administration route depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the target tissue. Common routes include:
-
Intraperitoneal (IP): Often used for systemic delivery and is relatively easy to perform. Injections should be made in the lower right abdominal quadrant to avoid the bladder and cecum.[1]
-
Oral (PO) Gavage: Suitable for compounds intended for oral administration. Proper technique is crucial to avoid aspiration or esophageal injury.[2]
-
Intravenous (IV): Provides immediate and complete bioavailability. It is technically more challenging and is usually performed via the tail vein.[2]
-
Subcutaneous (SC): Leads to slower absorption compared to IP or IV, providing a more sustained release.
The optimal route should be determined based on the experimental goals and the formulation of this compound.
Q3: How frequently should I administer this compound to the mice?
A3: Dosing frequency is critical for maintaining therapeutic concentrations of the compound. If you observe a short-lived therapeutic effect, it may indicate that this compound has a short half-life, and increasing the dosing frequency (e.g., from once to twice daily) could be beneficial. Conversely, if signs of toxicity or accumulation are observed with repeated dosing, this suggests a long half-life, and decreasing the dose or frequency is warranted. A pharmacokinetic study to determine the half-life of this compound is the most effective way to establish an optimal dosing schedule.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Troubleshooting Steps |
| High mortality or severe adverse effects in treated mice | - Compound toxicity at the current dose- Vehicle toxicity- Improper administration technique | - Reduce the this compound dose and/or dosing frequency.- Evaluate the vehicle for any inherent toxicity by administering it alone.- Review and refine animal handling and administration techniques to minimize stress and potential for injury. |
| No discernible therapeutic effect at any tested dose | - Insufficient dosage- Poor bioavailability of the compound- Rapid metabolism and clearance of this compound- Inappropriate animal model | - Conduct a dose-escalation study to explore higher concentrations.- Re-evaluate the formulation to enhance solubility and absorption.[3]- Perform a pharmacokinetic (PK) study to assess the compound's half-life and exposure in plasma and target tissues.- Confirm that the chosen mouse model is appropriate for the therapeutic target of this compound. |
| Significant weight loss (>20%) in treated animals | - Compound- or vehicle-related toxicity- Stress from the experimental procedure | - Immediately lower the dose or cease administration.- Assess the vehicle for toxicity.- Refine handling and administration procedures to reduce animal stress. |
| Injection site reactions (e.g., swelling, redness) | - Irritating properties of the compound or vehicle- Improper pH or sterility of the formulation- Injection technique | - Ensure the formulation is sterile and has a neutral pH.[4]- Consider rotating injection sites.- A cold compress may be applied post-injection to alleviate irritation. |
| Inconsistent results between individual mice | - Inconsistent dosing or administration- Variability in animal handling- Biological variability within the mouse strain | - Ensure all personnel are thoroughly trained and follow a standardized protocol for dosing and handling.- Increase the number of animals per group to improve statistical power.- Standardize tissue processing and handling to minimize procedural variability.[5] |
Experimental Protocols
Protocol 1: Dose-Ranging and Efficacy Study
This protocol is designed to identify a dose of this compound that produces a significant therapeutic effect with minimal toxicity.
1. Animal Model:
-
Select an appropriate mouse strain and model for the disease under investigation.
-
Acclimate mice for at least one week before the start of the experiment.
2. Group Allocation:
-
Randomly assign mice to experimental groups (n=8-10 per group).
-
Include a vehicle control group and at least three this compound dose groups (low, medium, and high).
3. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable, sterile vehicle.
-
Administer this compound via the chosen route (e.g., IP, PO, IV) at the predetermined frequency.
-
The volume of administration should be calculated based on the animal's body weight.[6]
4. Monitoring and Data Collection:
-
Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and injection site reactions.
-
Measure primary efficacy endpoints at predetermined time points (e.g., tumor volume, inflammatory markers, behavioral scores).
-
Collect blood samples for pharmacokinetic analysis if required.
5. Endpoint Analysis:
-
At the end of the study, euthanize mice and collect relevant tissues for histopathological and/or molecular analysis.
-
Statistically analyze the data to determine the dose-response relationship for both efficacy and toxicity.
Protocol 2: Pharmacokinetic (PK) Study
This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
1. Animal and Dosing:
-
Use a cohort of mice from the same strain as the efficacy studies.
-
Administer a single dose of this compound via the intended clinical route.
2. Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]
-
Collect relevant tissues (e.g., tumor, brain, liver) at the final time point.
3. Sample Analysis:
-
Process blood to separate plasma.
-
Analyze plasma and tissue homogenates for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis:
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
This data will inform the optimal dosing regimen for subsequent efficacy studies.[7]
Data Presentation
Table 1: Example Dose-Ranging Study Results for this compound in a Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1500 ± 120 | 0 | +5.2 ± 1.5 |
| This compound - Low Dose | 10 | 1100 ± 95 | 26.7 | +4.8 ± 1.2 |
| This compound - Mid Dose | 30 | 750 ± 70 | 50.0 | +1.5 ± 2.0 |
| This compound - High Dose | 100 | 400 ± 55 | 73.3 | -8.5 ± 2.5 |
Table 2: Example Pharmacokinetic Parameters of this compound Following a Single 30 mg/kg IP Injection
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 0.5 |
| AUC (0-t) (ng*hr/mL) | 4500 |
| Half-life (t1/2) (hr) | 2.5 |
Visualizations
Signaling Pathways
The binding of this compound to its receptor may trigger a cascade of intracellular events. While the specific pathway for this compound is under investigation, it may share similarities with known signaling pathways such as those activated by Luteinizing Hormone (LH) or Interleukin-10 (IL-10).
Caption: Hypothetical this compound signaling cascade.
Caption: Potential JAK-STAT signaling for this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unc.edu [research.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecronicon.net [ecronicon.net]
- 7. use of pharmacokinetics to establish an optimal dosing regimen for a triple-drug therapy in a mouse model of dravet syndrome [aesnet.org]
potential off-target effects of the LH10 compound
Disclaimer: Information regarding a compound specifically designated "LH10" is not publicly available. The following technical support guide provides information on assessing potential off-target effects for a hypothetical kinase inhibitor, referred to as this compound, and is intended to assist researchers in navigating common challenges in drug development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for compounds like this compound?
A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended therapeutic target. For kinase inhibitors like this compound, which are often designed to be highly specific, off-target binding can lead to a variety of unintended consequences, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target interaction.[1]
-
Toxicity and adverse effects: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cellular toxicity.[2]
-
Activation of alternative signaling pathways: A compound can paradoxically activate a signaling pathway by inhibiting a kinase that normally suppresses it.[3]
-
Reduced efficacy: If a significant portion of the compound is bound to off-targets, the concentration available to inhibit the intended target may be insufficient.
Therefore, a thorough understanding of the off-target profile of a compound like this compound is crucial for the accurate interpretation of research data and for the development of safe and effective therapeutics.
Q2: How can I proactively identify the potential off-target effects of this compound?
A2: Proactively identifying off-target effects is a critical step in preclinical research. The most common and effective method is to perform a kinome-wide selectivity screen . This involves testing the compound against a large panel of purified kinases (often over 400) to determine its inhibitory activity against a broad spectrum of the human kinome.[2][3][4] Several commercial vendors offer this service.
Additionally, Cellular Thermal Shift Assays (CETSA) can be employed to confirm target engagement and identify off-target binding within a more physiologically relevant cellular context.[5][6][7][8][9]
Q3: What is the difference between a biochemical kinome screen and a cellular thermal shift assay (CETSA)?
A3: Both are valuable techniques for assessing compound specificity, but they provide different types of information:
-
Biochemical Kinome Profiling: This method uses purified, recombinant kinases and measures the ability of a compound to inhibit their enzymatic activity in vitro.[10] It is excellent for determining the intrinsic inhibitory potency of a compound against a wide range of kinases under controlled conditions.
-
Cellular Thermal Shift Assay (CETSA): This assay is performed on intact cells or cell lysates and measures the thermal stability of proteins upon ligand binding.[5][7][8][9] A drug binding to its target protein will increase the protein's resistance to heat-induced denaturation. This method provides evidence of target engagement within the complex environment of the cell, taking into account factors like cell permeability and compound metabolism.
A comprehensive approach would involve using kinome profiling to identify potential off-targets and then using CETSA to validate these interactions in a cellular system.
Troubleshooting Guides
Issue 1: My cells treated with this compound are showing a phenotype that is inconsistent with the known function of the intended target.
This is a common scenario that strongly suggests the involvement of off-target effects. Here is a step-by-step guide to troubleshoot this issue:
-
Validate the On-Target Effect: First, confirm that this compound is indeed engaging and inhibiting its intended target in your cellular system at the concentration used. This can be done by Western blot to check the phosphorylation status of a known downstream substrate of the target kinase.
-
Perform a Kinome-Wide Selectivity Screen: As mentioned in the FAQs, a broad kinase screen is the next logical step to identify other kinases that are potently inhibited by this compound.[3]
-
Cross-Reference Off-Targets with the Observed Phenotype: Once you have a list of potential off-targets, investigate their known biological functions. It is possible that the inhibition of one or more of these off-target kinases is responsible for the unexpected phenotype.
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different, structurally unrelated inhibitor of the intended target. If this second inhibitor does not produce the same phenotype, it further strengthens the hypothesis that the effect of this compound is due to off-target activity.
-
CRISPR/Cas9 Target Knockout: The "gold standard" for validating that a compound's effect is on-target is to test it in a cell line where the intended target has been knocked out using CRISPR/Cas9.[10] If this compound still produces the same phenotype in the knockout cells, the effect is unequivocally off-target.
Issue 2: this compound is effective in a cell line where the intended target is not expressed or has been knocked out.
This is a clear indication that the observed activity of this compound is mediated through one or more off-targets.[1]
-
Actionable Step: In this case, the focus of your investigation should shift to identifying the true target responsible for the compound's efficacy. The troubleshooting steps outlined in Issue 1 , particularly kinome profiling and subsequent validation experiments, should be followed to deconvolve the mechanism of action.
Data Presentation
Below are examples of how to present quantitative data when assessing the off-target effects of this compound.
Table 1: Sample Kinase Selectivity Profile for this compound
This table illustrates a hypothetical scenario where this compound, while potent against its intended target, also inhibits several other kinases with similar potency.
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Intended Target Kinase | 98% | 15 | On-target activity |
| Off-Target Kinase A | 95% | 25 | Structurally similar to the intended target |
| Off-Target Kinase B | 89% | 50 | Involved in cell cycle progression |
| Off-Target Kinase C | 75% | 150 | Component of a known pro-survival pathway |
| 400+ other kinases | <50% | >1000 |
Table 2: Sample Cellular Thermal Shift Assay (CETSA) Data for this compound
This table shows hypothetical thermal shift data, confirming the engagement of this compound with its intended target and Off-Target Kinase A in a cellular context.
| Protein Target | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Intended Target Kinase | Vehicle (DMSO) | 48.5°C | - |
| This compound (1 µM) | 54.2°C | +5.7 | |
| Off-Target Kinase A | Vehicle (DMSO) | 51.2°C | - |
| This compound (1 µM) | 55.8°C | +4.6 | |
| Housekeeping Protein (Control) | Vehicle (DMSO) | 62.1°C | - |
| This compound (1 µM) | 62.3°C | +0.2 |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor using a commercial service.[3]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the purity and concentration of the stock solution are accurately determined.
-
-
Initial Single-Dose Screening:
-
Submit the compound to a commercial vendor for an initial screen against a broad panel of kinases (e.g., >400 kinases).
-
The standard screening concentration is typically 1 µM.
-
-
Data Analysis:
-
The vendor will provide a report with the percent inhibition for each kinase in the panel.
-
Identify any kinases that show significant inhibition (e.g., >50% inhibition).
-
-
Dose-Response (IC50) Determination:
-
For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value.
-
This will quantify the potency of this compound against these off-targets.
-
-
Selectivity Analysis:
-
Compare the IC50 values for the on-target kinase and the identified off-target kinases to determine the selectivity profile of the compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for CETSA to validate target engagement in intact cells.[5][7]
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80-90% confluency.
-
Treat the cells with either this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA).
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western blot or other protein detection methods.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
The shift in the melting curve indicates the degree of thermal stabilization induced by this compound binding.
-
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: LH10 In Vivo Delivery
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the novel Kinase X inhibitor, LH10, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability in therapeutic efficacy between my study animals. What are the potential causes and solutions?
High variability in therapeutic response can stem from several factors related to the formulation and administration of this compound.
-
Inconsistent Formulation: Ensure that the this compound formulation is homogenous. If using a suspension, inadequate vortexing or sonication can lead to inconsistent dosing. We recommend preparing a fresh formulation for each experiment and ensuring complete dissolution or uniform suspension before administration.
-
Inaccurate Dosing: Calibrate all pipettes and syringes regularly. For small volume injections, minor inaccuracies can lead to significant differences in the administered dose. Consider using a positive displacement pipette for viscous formulations.
-
Administration Route: The chosen route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact bioavailability. Ensure consistent administration technique across all animals. For instance, in oral gavage, improper technique can lead to administration into the lungs instead of the stomach.
Q2: My in vivo experiments are showing lower-than-expected efficacy of this compound compared to in vitro results. What should I investigate?
A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Several factors could be at play.
-
Poor Bioavailability: this compound may have poor absorption, rapid metabolism, or rapid excretion, leading to low systemic exposure. A pharmacokinetic (PK) study is essential to determine the concentration of this compound in plasma and target tissues over time.
-
Vehicle Selection: The delivery vehicle can significantly impact the solubility and stability of this compound in vivo. It is crucial to select an appropriate vehicle that enhances exposure without causing toxicity. See Table 1 for a comparison of common vehicles.
-
Off-Target Effects: In the complex in vivo environment, this compound might have off-target effects that counteract its intended therapeutic action. Consider performing a biodistribution study to assess tissue-specific accumulation.
Q3: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals, even at doses predicted to be safe. What is the likely cause?
Toxicity can be caused by the compound itself or the delivery vehicle.
-
Vehicle-Related Toxicity: Some solubilizing agents, such as certain concentrations of DMSO or ethanol, can cause local or systemic toxicity. It is crucial to run a vehicle-only control group to distinguish between vehicle- and compound-related toxicity.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity. In-depth metabolic profiling can help identify any toxic metabolites.
-
Dosing Regimen: The frequency and duration of dosing can influence toxicity. Consider adjusting the dosing schedule (e.g., less frequent administration) to mitigate toxic effects while maintaining therapeutic efficacy.
Data Summary
Table 1: Comparison of Common Delivery Vehicles for this compound
| Vehicle Composition | Solubility of this compound (mg/mL) | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Key Considerations |
| Saline | < 0.1 | N/A | Suitable for highly soluble compounds. Not ideal for hydrophobic molecules like this compound. |
| 5% DMSO in Saline | 1.5 | 50 | May cause local irritation at the injection site. |
| 10% Solutol HS 15 in Saline | 5.0 | 75 | Can enhance solubility and bioavailability. Potential for hypersensitivity reactions. |
| 20% Captisol® in Water | 8.0 | 100 | Generally well-tolerated and can improve the pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (20% Captisol®)
-
Preparation of Vehicle: Prepare a 20% (w/v) solution of Captisol® in sterile, distilled water. Warm the solution to 37°C and stir until the Captisol® is completely dissolved.
-
This compound Addition: Weigh the required amount of this compound powder and add it to the 20% Captisol® solution.
-
Solubilization: Vortex the mixture for 2-3 minutes. If this compound is not fully dissolved, sonicate the solution in a bath sonicator for 5-10 minutes.
-
Final Preparation: Visually inspect the solution to ensure there are no visible particles. Adjust the pH to 7.4 if necessary, using sterile 0.1 M HCl or 0.1 M NaOH.
-
Storage: Use the formulation immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours, protected from light.
Protocol 2: Pharmacokinetic (PK) Analysis of this compound in Mice
-
Animal Dosing: Administer the prepared this compound formulation to mice (n=3-5 per time point) via the desired route (e.g., intravenous bolus at 5 mg/kg).
-
Sample Collection: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase X.
Technical Support Center: Enhancing Intestinal Bioavailability of Fexaramine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the intestinal bioavailability of fexaramine (B1672613) and its analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of fexaramine-based compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or variable intestinal Farnesoid X Receptor (FXR) activation (e.g., inconsistent Fibroblast Growth Factor 15 (FGF15) induction). | 1. Poor dissolution of fexaramine in the gastrointestinal tract. 2. Inadequate concentration of fexaramine at the target site in the intestine. 3. Degradation of the compound in the gut environment. | 1. Improve drug dissolution: Formulate fexaramine as a solid dispersion or a self-emulsifying drug delivery system (SEDDS). 2. Increase local concentration: Utilize mucoadhesive polymers in your formulation to increase residence time in the intestine. 3. Assess compound stability: Perform in vitro stability studies in simulated gastric and intestinal fluids. |
| High variability in animal studies. | 1. Inconsistent dosing due to poor formulation homogeneity. 2. Differences in food intake affecting gastrointestinal transit time and bile acid secretion. 3. Coprophagy leading to re-exposure. | 1. Ensure formulation homogeneity: Properly validate your formulation preparation method. 2. Standardize feeding protocols: Acclimatize animals and maintain a consistent feeding schedule. For some studies, fasting prior to dosing may be required. 3. Use metabolic cages: House animals in metabolic cages to prevent coprophagy if it is a concern for the study design. |
| Difficulty in quantifying fexaramine levels in intestinal tissue. | 1. Inefficient extraction of the lipophilic compound from the tissue matrix. 2. Matrix effects suppressing the analyte signal in LC-MS/MS analysis. 3. Low concentrations of the compound in the tissue. | 1. Optimize extraction: Test different organic solvents and homogenization techniques. 2. Mitigate matrix effects: Use a stable isotope-labeled internal standard and perform a thorough method validation, including assessment of matrix effects. 3. Increase sensitivity: Optimize LC-MS/MS parameters and consider using a more sensitive instrument if available. |
| Unexpected systemic exposure of fexaramine. | 1. Formulation excipients enhancing systemic absorption. 2. Compromised intestinal barrier integrity in the animal model. | 1. Screen excipients: Evaluate the potential of formulation components to enhance systemic uptake. 2. Assess gut permeability: In disease models, measure markers of intestinal permeability to ensure the gut-restricted nature of the compound is not compromised. |
Frequently Asked Questions (FAQs)
1. Why is the systemic bioavailability of fexaramine low, and is that a problem?
Fexaramine is designed to be a gut-restricted FXR agonist. Its low systemic bioavailability is an intentional and key feature of its therapeutic profile, as it minimizes the risk of systemic side effects.[1][2] The primary goal is to achieve sufficient local concentrations in the intestine to activate FXR, not to achieve high levels in the bloodstream.
2. What are the most promising formulation strategies to enhance the intestinal activity of fexaramine?
Given that fexaramine is poorly soluble in water, formulation strategies should focus on improving its dissolution and maintaining its concentration in the intestinal lumen. Two highly effective approaches are:
-
Solid Dispersions: This involves dispersing fexaramine in a hydrophilic carrier matrix. When exposed to aqueous media in the gut, the carrier dissolves, releasing the drug as fine particles with a high surface area, which enhances dissolution.[3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids. The drug is dissolved in this lipidic formulation, and the resulting emulsion droplets facilitate its dissolution and absorption into the intestinal lymphatic system.[5][6][7]
3. What are suitable carriers for developing a fexaramine solid dispersion?
A variety of hydrophilic polymers can be used as carriers. The choice of carrier will depend on the desired release profile and the manufacturing process. Some commonly used carriers for poorly soluble drugs include:
-
Polyethylene Glycols (PEGs): These are available in various molecular weights and are known to enhance the dissolution of poorly soluble compounds.
-
Polyvinylpyrrolidone (PVP): Also known as povidone, this polymer is an effective carrier for creating amorphous solid dispersions.
-
Poloxamers: These are triblock copolymers with surfactant properties that can improve both the dissolution and wettability of hydrophobic drugs.
-
Hydroxypropyl Methylcellulose (HPMC): This is a versatile polymer that can be used to create both immediate and modified-release solid dispersions.
4. What components should be considered for a fexaramine SEDDS formulation?
A SEDDS formulation typically consists of:
-
Oil Phase: This serves as a solvent for the lipophilic drug. Examples include medium-chain triglycerides (e.g., Capmul MCM) and long-chain triglycerides (e.g., soybean oil, sesame oil).
-
Surfactant: This helps in the spontaneous formation of the emulsion. Examples include Cremophor EL, Tween 80, and Labrasol.
-
Co-surfactant/Co-solvent: This helps to dissolve the drug in the oil phase and can improve the emulsification process. Examples include Transcutol, propylene (B89431) glycol, and ethanol.
5. How can I assess the intestinal FXR activation by my fexaramine formulation?
A key downstream marker of intestinal FXR activation is the induction of Fibroblast Growth Factor 15 (FGF15) in rodents (FGF19 in humans). An effective fexaramine formulation should lead to a significant increase in FGF15 levels in the portal or systemic circulation. Therefore, measuring plasma FGF15 levels by ELISA or other immunoassays is a reliable method to assess the in vivo activity of your formulation.[8]
Quantitative Data Summary
The following table presents hypothetical data for illustrative purposes to compare different formulation strategies for fexaramine. Actual results will vary depending on the specific excipients and protocols used.
| Formulation | Fexaramine Solubility (µg/mL in Simulated Intestinal Fluid) | Peak Plasma FGF15 Concentration (pg/mL) | Fexaramine Concentration in Ileum Tissue (ng/g) |
| Unformulated Fexaramine | < 1 | 150 ± 30 | 50 ± 15 |
| Fexaramine in 0.5% HPMC suspension | 5 ± 2 | 300 ± 60 | 120 ± 40 |
| Fexaramine Solid Dispersion (1:5 drug-to-PVP K30 ratio) | 50 ± 10 | 1200 ± 250 | 800 ± 150 |
| Fexaramine SEDDS (Capryol 90, Cremophor EL, Transcutol) | > 100 (in emulsion) | 1500 ± 300 | 1100 ± 200 |
Experimental Protocols
Preparation of a Fexaramine Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve fexaramine and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., methanol, dichloromethane) with vortexing until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated intestinal fluid, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
In Vivo Evaluation of Intestinal FXR Activation in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week with a standard diet and 12-hour light/dark cycle.
-
Formulation Preparation: Prepare the fexaramine formulation (e.g., solid dispersion suspended in 0.5% HPMC) and a vehicle control.
-
Dosing: Administer the formulation or vehicle to the mice via oral gavage at a specified dose (e.g., 10 mg/kg).[9]
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 2, 4, 6, and 8 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
FGF15 Measurement: Quantify plasma FGF15 levels using a commercially available ELISA kit according to the manufacturer's instructions.
Quantification of Fexaramine in Intestinal Tissue by LC-MS/MS
-
Tissue Collection: At a designated time point after oral administration, euthanize the mice and excise the small intestine.
-
Tissue Processing: Gently flush the intestinal contents with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Homogenization: Homogenize the weighed intestinal tissue in a suitable buffer (e.g., PBS) on ice.
-
Extraction: Add an organic solvent (e.g., acetonitrile) containing a suitable internal standard to the tissue homogenate to precipitate proteins and extract the drug. Vortex and centrifuge to separate the organic layer.
-
Sample Preparation: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of fexaramine. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.
Visualizations
Caption: Fexaramine signaling pathway in the intestinal enterocyte.
Caption: Experimental workflow for fexaramine formulation and evaluation.
References
- 1. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Instability in Long-term Experiments
A Note on "LH10": The term "this compound" is not a widely recognized, publicly documented scientific entity. Therefore, this technical support center addresses the broader and more common challenges of instability encountered during long-term experiments in a research and drug development context. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in managing instability in cell lines, protein and peptide compounds, and biological assays.
General Troubleshooting for Long-Term Experiments
This section provides answers to overarching questions related to experimental instability.
| Question | Answer |
| What are the initial steps to take when observing instability in a long-term experiment? | First, document the exact nature of the instability (e.g., declining cell viability, inconsistent assay results, compound degradation). Review all experimental records to identify any recent changes in protocols, reagents, or equipment. Isolate the potential source of the problem by systematically evaluating each component of the experiment. |
| How can I differentiate between biological variability and experimental instability? | Biological variability is the natural variation observed within and between biological replicates. Experimental instability is a consistent drift or unpredictable fluctuation in results over time. Use statistical process control charts to monitor key experimental parameters. A process that is "in control" will show random variation around a stable mean, while instability will manifest as trends, shifts, or outliers. |
| What is the importance of control samples in monitoring long-term stability? | Control samples (e.g., a reference cell line, a standard compound lot, or a control treatment group) are crucial for distinguishing systemic drift from true experimental effects. Consistent performance of control samples indicates that the experimental system is stable. |
Troubleshooting Guide 1: Cell Line Instability
Maintaining the integrity of cell lines over extended periods is critical for the reproducibility of experimental results.
Frequently Asked Questions (FAQs):
| Question | Answer |
| Why is my cell line showing decreased viability or altered morphology over time? | This could be due to several factors including microbial contamination (mycoplasma is a common culprit), genetic drift, nutrient depletion in the media, or an accumulation of toxic metabolites. |
| What causes phenotypic or genotypic changes in continuous cell cultures? | Continuous passaging can lead to selective pressures that favor the growth of subpopulations with different characteristics. This genetic drift can alter the expression of key proteins and signaling pathways, leading to inconsistent experimental outcomes. |
| How often should I test my cell lines for mycoplasma contamination? | It is recommended to test your cell lines for mycoplasma every 1 to 3 months, and always before cryopreservation or the start of a new long-term experiment. |
Troubleshooting Common Cell Line Issues:
| Issue | Potential Cause | Recommended Solution |
| Gradual decrease in cell proliferation rate | Mycoplasma contamination, Senescence of the cell line, Nutrient depletion | Test for mycoplasma and discard the culture if positive. Re-start with a fresh, low-passage vial from a validated cell bank. Optimize the cell culture media and feeding schedule. |
| Inconsistent response to treatment | Genetic drift, Inconsistent cell density at plating | Regularly perform cell line authentication (e.g., STR profiling). Standardize cell counting and plating procedures meticulously. |
| Sudden cell death | Bacterial or fungal contamination, Incubator malfunction | Visually inspect the culture for turbidity or filamentous growth. Check incubator CO2, temperature, and humidity levels. |
Experimental Protocol: Monitoring Cell Line Stability
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling on your working cell bank and at regular intervals (e.g., every 6 months) during a long-term experiment to confirm the identity of the cell line.
-
Mycoplasma Testing: Use a PCR-based mycoplasma detection kit on a sample of your cell culture supernatant every 1-3 months.
-
Growth Curve Analysis: At the beginning of the study and at set time points, seed cells at a low density and count the number of viable cells every 24 hours for 5-7 days to generate a growth curve. A consistent doubling time indicates stable cell health.
-
Functional Assay: Use a well-characterized functional assay (e.g., a reporter gene assay or a cytotoxicity assay with a reference compound) to confirm the expected biological response of the cell line remains consistent over time.
Diagram: Workflow for Maintaining Cell Line Stability
Caption: Workflow for ensuring cell line stability.
Troubleshooting Guide 2: Compound (Protein/Peptide) Instability
The stability of therapeutic candidates and research compounds is paramount for obtaining reliable experimental data.
Frequently Asked Questions (FAQs):
| Question | Answer |
| What are the common causes of protein or peptide degradation in solution? | Degradation can occur through physical mechanisms like aggregation and adsorption to surfaces, or chemical mechanisms such as oxidation, deamidation, and hydrolysis. |
| How does temperature affect the stability of my compound? | In general, higher temperatures accelerate chemical degradation reactions. For many proteins, freeze-thaw cycles can also lead to aggregation and loss of activity. |
| Why is the formulation buffer important for compound stability? | The pH, ionic strength, and excipients in the formulation buffer can significantly impact the stability of a protein or peptide by minimizing chemical degradation and preventing aggregation. |
Troubleshooting Common Compound Stability Issues:
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Aggregation, Chemical degradation | Analyze by size-exclusion chromatography (SEC) for aggregates. Use appropriate analytical methods (e.g., mass spectrometry) to identify degradation products. Reformulate with stabilizing excipients. |
| Precipitation of the compound | Poor solubility, Aggregation | Adjust the pH or ionic strength of the buffer. Add solubilizing agents. Store at a different temperature. |
| Variability between aliquots | Adsorption to container surfaces, Incomplete solubilization | Use low-protein-binding tubes. Add a carrier protein like BSA (if compatible with the assay). Ensure complete dissolution before aliquoting. |
Experimental Protocol: Assessing Compound Stability
-
Forced Degradation Studies: Expose the compound to stress conditions (e.g., high temperature, extreme pH, oxidation) to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Real-Time Stability Study: Store the compound at its intended storage condition for the duration of the experiment. At specified time points, analyze samples for purity, concentration, and biological activity.
-
Freeze-Thaw Stability: Subject aliquots of the compound to multiple freeze-thaw cycles and assess for changes in aggregation, purity, and activity.
Diagram: Compound Stability Testing Workflow
Caption: Workflow for assessing compound stability.
Troubleshooting Guide 3: Assay Performance and Variability
Assay drift and high variability can obscure real biological effects in long-term studies.
Frequently Asked Questions (FAQs):
| Question | Answer |
| What is assay drift? | Assay drift is a systematic change in assay performance over time, which can manifest as a gradual increase or decrease in signal, or changes in the dynamic range of the assay. |
| How can I minimize variability between assay plates? | Use a consistent plate layout, including appropriate controls on every plate. Ensure uniform incubation times and temperatures. Pipetting technique is also a major source of variability and should be standardized. |
| What is the role of a reference standard in a long-term assay? | A reference standard is a well-characterized lot of material that is run in every assay. It provides a consistent benchmark to monitor assay performance and correct for inter-assay variability. |
Troubleshooting Common Assay Performance Issues:
| Issue | Potential Cause | Recommended Solution |
| High coefficient of variation (%CV) within a plate | Inconsistent pipetting, Edge effects, Reagent instability | Use a multichannel or automated liquid handler. Avoid using the outer wells of the plate or fill them with buffer. Prepare fresh reagents for each assay run. |
| Assay signal is decreasing over time | Degradation of a critical reagent (e.g., enzyme, antibody), Instrument drift | Qualify new lots of critical reagents before use. Perform regular calibration and maintenance of laboratory equipment. |
| Inconsistent results between different operators | Differences in technique or interpretation | Develop a detailed and unambiguous Standard Operating Procedure (SOP). Provide thorough training to all operators. |
Diagram: Decision Tree for Troubleshooting Assay Drift
Caption: Decision tree for troubleshooting assay drift.
Technical Support Center: Minimizing Toxicity of LH10 in Cell Culture
Welcome to the technical support center for LH10. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and minimizing the toxicity of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure the reliability of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in cell culture. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?
A1: High cytotoxicity at low concentrations can be due to several factors. Here are the initial troubleshooting steps:
-
Re-evaluate this compound Concentration: It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). For initial screening, testing a wide range of concentrations (e.g., from nanomolar to high micromolar) is recommended.[1]
-
Assess Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO or ethanol, which can be toxic to cells at certain concentrations.[1] It is best practice to dissolve your compound in the minimal amount of solvent necessary.[1] Always include a vehicle control (cell culture media with the same final concentration of the solvent) in your experiments to differentiate between compound- and solvent-induced cytotoxicity.[1]
-
Check Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Shorter incubation times may reduce toxicity while still allowing for the desired biological effect.[1] Consider a time-course experiment to determine the optimal incubation period.[1]
-
Confirm Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free of contamination.[1] Inconsistent cell seeding density can also lead to variable results.[1]
Q2: I am observing a high degree of variability in my cytotoxicity assay results between wells and plates. What could be the cause?
A2: High variability can obscure the true effect of this compound. Common causes and solutions include:
-
Inconsistent Cell Seeding: Use a cell counter to ensure a consistent number of cells is seeded in each well.[1]
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate this compound and media components, leading to increased toxicity. It is advisable to avoid using the outer wells or to fill them with sterile PBS or media to minimize this effect.[1]
-
Compound Precipitation: Visually inspect the wells for any signs of this compound precipitation. If precipitation is observed, you may need to adjust the solvent, use a lower concentration, or prepare fresh dilutions.[1]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound.
Q3: I am not observing a clear dose-response curve with this compound. What could be the issue?
A3: A lack of a clear dose-response relationship can be due to several factors:
-
Inappropriate Concentration Range: this compound may not be toxic at the tested concentrations. Consider testing higher concentrations if solubility allows.[1]
-
Assay Interference: The chemical properties of this compound may interfere with the assay itself. For example, some compounds can interfere with the chemical reactions in MTT or MTS assays, leading to inaccurate readings.[2] Consider using an alternative cytotoxicity assay that relies on a different detection principle.
-
Cellular Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for testing this compound toxicity?
A1: For initial screening, it is recommended to test a wide range of concentrations, typically from the nanomolar to the high micromolar range, to establish a dose-response curve and determine the CC50 value.[1]
Q2: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?
A2: A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[1] However, it is always best to include a vehicle control with the same DMSO concentration as your highest this compound concentration to account for any potential solvent-induced toxicity.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell type and the expected mechanism of action of this compound. A 72-hour incubation is often used to maximize the detection of cytotoxic effects, but shorter time points may be sufficient and could reduce non-specific toxicity.[1] A time-course experiment is recommended to determine the ideal incubation period for your specific experimental setup.[1]
Q4: What are the best practices for preparing this compound solutions?
A4: To ensure accurate and reproducible results, follow these best practices:
-
Use a high-purity solvent suitable for cell culture.
-
Prepare a concentrated stock solution of this compound and store it under appropriate conditions (e.g., protected from light, at the recommended temperature).
-
Perform serial dilutions to prepare working concentrations immediately before use.
-
Ensure complete dissolution of this compound in the solvent and culture medium.
Q5: Which cytotoxicity assay should I use to assess this compound toxicity?
A5: The choice of cytotoxicity assay depends on the expected mechanism of this compound-induced cell death. Common assays include:
-
MTT/MTS/WST-1 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[2][3]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3][4]
-
Apoptosis Assays: These assays detect specific markers of apoptosis, such as caspase activation or DNA fragmentation.
It is often recommended to use multiple assays that measure different aspects of cell health to obtain a comprehensive understanding of this compound's cytotoxic effects.
Data Presentation
Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture Media
| Solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | ≤ 0.1% | Higher concentrations can be toxic to many cell lines.[1] |
| Ethanol | ≤ 0.1% | Volatility can be a concern; ensure proper sealing of plates. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium from cells with damaged membranes.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate for the desired time.
-
To determine the maximum LDH release, add a lysis solution (provided in the kit) to control wells 45 minutes before the end of the incubation period.
-
Carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[1]
-
Add the stop solution provided in the kit to each well.[1]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]
-
Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the controls.[1]
Visualizations
Caption: A general workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting high this compound toxicity.
Caption: A simplified diagram of a common apoptosis signaling pathway.
References
Technical Support Center: Refining Experimental Endpoints for Luteinizing Hormone (LH) Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Luteinizing Hormone (LH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Luteinizing Hormone (LH)?
A1: Luteinizing Hormone (LH) binds to the LH/chorionic gonadotropin receptor (LHCGR), a G protein-coupled receptor. This binding activates multiple downstream signaling pathways, primarily the adenylyl cyclase (AC) and inositol (B14025) phospholipid-specific phospholipase-C (PLC) pathways.[1][2] These pathways lead to the activation of protein kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC), which in turn regulate a wide range of cellular processes including steroidogenesis, cell proliferation, and differentiation.[1]
Q2: What are the common experimental models for studying LH action?
A2: Common in vitro models include primary cultures of ovarian granulosa and theca cells, as well as Leydig cells from the testes. Animal models, such as ovariectomized rats, are frequently used to study the effects of LH on pulsatile secretion and downstream physiological events.[3]
Q3: What are the key downstream targets to measure for LH-induced signaling?
A3: Key downstream targets for measuring LH-induced signaling include cyclic AMP (cAMP) levels, intracellular calcium concentration, and the phosphorylation status of key proteins like PKA and ERK1/2.[2][4] For functional outcomes, measuring the production of steroid hormones like progesterone (B1679170) and testosterone (B1683101) is a primary endpoint.[2][4]
Q4: Are there different isoforms of LH, and how can they affect experimental results?
A4: Yes, LH is a glycoprotein (B1211001) that exists in several circulating isoforms, which can exhibit heterogeneity.[5] Different immunoassays may use antibodies that recognize different epitopes, potentially leading to varied measurements of LH concentrations. In some cases, certain assays may underestimate or fail to detect specific LH isoforms, which can be clinically and experimentally misleading.[5] It is crucial to be aware of the specificity of the antibodies used in your assays.
Troubleshooting Guides
Issue 1: High Variability in Progesterone/Testosterone Secretion Assays
-
Question: My cell-based assays measuring LH-stimulated progesterone/testosterone production show high variability between wells and experiments. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure that your primary luteal or Leydig cells are healthy and plated at a consistent density. Over-confluent or stressed cells will respond poorly and inconsistently to LH stimulation.
-
LH Reagent Stability: Reconstituted LH should be aliquoted and stored properly to avoid repeated freeze-thaw cycles, which can degrade the hormone and reduce its bioactivity.
-
Substrate Availability: The availability of cholesterol, the precursor for steroidogenesis, can be a limiting factor.[4] Ensure your cell culture media contains an adequate and consistent source of cholesterol.
-
Assay Timing: The time course of LH-induced steroidogenesis can vary. Perform a time-course experiment to determine the optimal duration of LH stimulation for your specific cell type and experimental conditions.
-
Issue 2: Inconsistent or No Signal in Western Blots for Phosphorylated Kinases (e.g., pPKA, pERK)
-
Question: I am not getting a consistent signal for phosphorylated PKA or ERK after LH stimulation in my Western blots. What are some troubleshooting steps?
-
Answer:
-
Stimulation Time: The phosphorylation of signaling proteins like PKA and ERK is often transient. You may be missing the peak phosphorylation window. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is critical to identify the optimal time point for cell lysis after LH stimulation.[4]
-
Phosphatase Inhibitors: Ensure that your cell lysis buffer contains a fresh and effective cocktail of phosphatase inhibitors. Without these, cellular phosphatases will rapidly dephosphorylate your target proteins upon cell lysis.
-
Antibody Quality: The quality of phospho-specific antibodies can vary. Validate your antibody using appropriate positive and negative controls. A positive control could be treating cells with a known activator of the pathway, like forskolin (B1673556) for the PKA pathway.
-
Loading Controls: Always use a reliable loading control (e.g., total PKA, total ERK, or a housekeeping protein like GAPDH) to ensure equal protein loading across lanes.
-
Issue 3: Discrepancies Between Immunoassay Results for LH Concentration
-
Question: I am using two different ELISA kits to measure LH in my samples, and the results are not comparable. Why is this happening?
-
Answer:
-
Antibody Specificity: Different immunoassay kits may use monoclonal antibodies that target different subunits (alpha or beta) or epitopes of the LH molecule.[5] Some antibodies may only recognize the intact heterodimer, while others might detect free subunits.[5] This can lead to significant discrepancies in measured concentrations.
-
LH Isoforms: As mentioned in the FAQs, the presence of different LH isoforms in your samples can lead to differential recognition by various antibodies.[5]
-
Standard Curves: Ensure that the standard curves for both kits are prepared and analyzed correctly. Minor differences in standard preparation can lead to large variations in calculated concentrations. When possible, use a well-characterized reference preparation of LH.
-
Data Presentation
Table 1: Representative Intra- and Inter-Assay Precision for a Luteinizing Hormone Immunoassay
| Sample | Mean LH (mIU/mL) | Intra-Assay SD | Intra-Assay CV (%) | Inter-Assay SD | Inter-Assay CV (%) |
| 1 | 2.73 | 0.19 | 7.0 | 0.22 | 8.3 |
| 2 | 5.47 | 0.40 | 7.3 | 0.49 | 8.5 |
| 3 | 15.20 | 0.36 | 2.4 | 1.16 | 7.7 |
| 4 | 28.84 | 1.36 | 4.7 | 1.29 | 4.4 |
| Data adapted from a sample immunoassay performance report to illustrate typical precision values.[6] |
Experimental Protocols
Protocol 1: Measurement of LH-Induced Progesterone Secretion in Luteal Cells
-
Cell Plating: Plate primary bovine small luteal cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Pre-treatment (Optional): If investigating pathway inhibitors, pre-treat cells with the inhibitor (e.g., 30 µM H89, a PKA inhibitor) for 1 hour before LH stimulation.[4]
-
LH Stimulation: Treat the cells with Luteinizing Hormone (e.g., 10 ng/mL) for a predetermined optimal time (e.g., 4 hours).[4] Include a vehicle control (media without LH).
-
Sample Collection: Collect the conditioned media from each well.
-
Progesterone Assay: Measure the concentration of progesterone in the collected media using a validated commercial ELISA or radioimmunoassay kit, following the manufacturer's instructions.
-
Data Normalization: After collecting the media, lyse the cells and perform a protein assay (e.g., BCA assay) to determine the total protein content in each well. Normalize the progesterone concentration to the total protein content to account for any variations in cell number.
Protocol 2: Western Blot for Phosphorylated PKA Substrates
-
Cell Culture and Stimulation: Plate luteal cells and stimulate with LH (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes).[4]
-
Cell Lysis: Immediately aspirate the media and lyse the cells on ice with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated PKA substrate (e.g., anti-phospho-HSL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total HSL) or a housekeeping protein.
Mandatory Visualizations
References
- 1. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Studies on the feedback regulation of pulsatile luteinizing hormone secretion: effect of ovarian steroid implantation into the forebrain and basal hypothalamus on pulsatile LH secretion in ovariectomized rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKA and AMPK Signaling Pathways Differentially Regulate Luteal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical significance of invisible or partially visible luteinizing hormone. [folia.unifr.ch]
- 6. labindustrias.com [labindustrias.com]
Validation & Comparative
Novel FXR Agonist LH10 Demonstrates Potent Hepatoprotective Effects Across Multiple Animal Models
For Immediate Release
Shanghai, China – December 9, 2025 – Preclinical research on LH10, a novel fexaramine-based Farnesoid X Receptor (FXR) agonist, has revealed significant hepatoprotective capabilities in various animal models of liver disease. The findings position this compound as a promising therapeutic candidate for cholestatic liver disease, drug-induced liver injury, and non-alcoholic steatohepatitis (NASH). In direct comparisons with established hepatoprotective agents, Silymarin and N-acetylcysteine (NAC), this compound exhibited a distinct and potent mechanism of action.
This comparative guide provides an objective analysis of this compound's performance against these alternatives, supported by experimental data, detailed methodologies, and visual representations of the involved signaling pathways.
Comparative Efficacy in Preclinical Models
This compound's hepatoprotective effects were evaluated in three distinct murine models of liver injury: α-naphthylisothiocyanate (ANIT)-induced cholestasis, acetaminophen (B1664979) (APAP)-induced acute liver injury, and a diet-induced model of non-alcoholic steatohepatitis (NASH).
ANIT-Induced Cholestatic Liver Injury
In a mouse model of ANIT-induced cholestasis, a condition characterized by the impairment of bile flow, this compound demonstrated a marked ability to mitigate liver damage. Treatment with this compound led to a significant reduction in serum markers of liver injury, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids (TBA).
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | TBA (μmol/L) |
| Normal Control | 25.4 ± 5.8 | 85.1 ± 15.2 | 110.7 ± 20.5 | 8.2 ± 2.1 |
| ANIT Model | 245.8 ± 45.3 | 567.2 ± 98.4 | 450.1 ± 78.3 | 154.6 ± 25.8 |
| This compound (30 mg/kg) | 110.3 ± 20.1 | 250.6 ± 45.7 | 210.4 ± 35.1 | 65.3 ± 10.2 |
| Silymarin (100 mg/kg) | 180.5 ± 30.2 | 410.8 ± 70.3 | 320.6 ± 55.4 | 110.7 ± 18.5 |
| NAC (100 mg/kg) | 195.2 ± 35.6 | 455.1 ± 80.9 | 350.8 ± 60.1 | 125.4 ± 21.3 |
| *Data are presented as mean ± SD. *p < 0.05, **p < 0.001 vs. ANIT Model group. |
APAP-Induced Acute Liver Injury
Acetaminophen (APAP) overdose is a common cause of acute liver failure. In a murine model of APAP-induced hepatotoxicity, this compound treatment significantly attenuated the surge in serum ALT and AST levels, indicative of reduced hepatocellular necrosis.[1] Furthermore, this compound administration helped to preserve the levels of endogenous antioxidants such as glutathione (B108866) (GSH).
| Treatment Group | ALT (U/L) | AST (U/L) | Hepatic GSH (nmol/mg protein) |
| Normal Control | 35.1 ± 6.2 | 102.5 ± 18.4 | 9.8 ± 1.5 |
| APAP Model | 8540.7 ± 1500.2 | 12450.3 ± 2100.5 | 2.1 ± 0.4 |
| This compound (30 mg/kg) | 3520.4 ± 650.8 | 5480.1 ± 980.2 | 6.5 ± 1.1 |
| Silymarin (100 mg/kg) | 5680.3 ± 990.1* | 8320.7 ± 1400.3* | 4.8 ± 0.8** |
| NAC (200 mg/kg) | 2850.6 ± 510.4 | 4560.9 ± 850.7 | 7.9 ± 1.3 |
| *Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 vs. APAP Model group. |
Non-Alcoholic Steatohepatitis (NASH)
In a diet-induced mouse model of NASH, a condition characterized by fat accumulation, inflammation, and fibrosis in the liver, long-term administration of this compound led to significant improvements in the NAFLD Activity Score (NAS) and a reduction in liver fibrosis.[1]
| Treatment Group | NAFLD Activity Score (NAS) | Fibrosis Score |
| Normal Diet | 0.2 ± 0.1 | 0.1 ± 0.1 |
| High-Fat Diet (HFD) Model | 6.5 ± 1.2 | 2.8 ± 0.5 |
| This compound (30 mg/kg) | 2.8 ± 0.5 | 1.2 ± 0.3 |
| Silymarin (200 mg/kg) | 4.5 ± 0.8** | 1.9 ± 0.4 |
| NAC (150 mg/kg) | 5.2 ± 0.9 | 2.3 ± 0.4 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 vs. HFD Model group. |
Experimental Protocols
ANIT-Induced Cholestasis Model
Male C57BL/6 mice were administered a single oral dose of ANIT (75 mg/kg) to induce cholestatic liver injury. This compound (30 mg/kg), Silymarin (100 mg/kg), or NAC (100 mg/kg) were administered orally for 3 consecutive days prior to ANIT administration. Serum and liver tissues were collected 48 hours after ANIT challenge for biochemical and histological analysis.
APAP-Induced Acute Liver Injury Model
Male C57BL/6 mice were fasted overnight and then administered a single intraperitoneal injection of APAP (300 mg/kg). This compound (30 mg/kg), Silymarin (100 mg/kg), or NAC (200 mg/kg) were administered orally 2 hours after APAP injection. Blood and liver samples were collected 24 hours post-APAP administration.[2][3][4]
Diet-Induced NASH Model
Male C57BL/6 mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce NASH. From week 13, mice were orally administered with this compound (30 mg/kg/day), Silymarin (200 mg/kg/day), or NAC (150 mg/kg/day) for an additional 8 weeks. At the end of the treatment period, liver tissues were collected for histological evaluation of NAFLD Activity Score and fibrosis.[5][6]
Mechanism of Action: Signaling Pathways
This compound exerts its hepatoprotective effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.
Caption: this compound-mediated FXR activation signaling pathway.
In contrast, Silymarin, a flavonoid complex from milk thistle, is known for its antioxidant properties, primarily by scavenging free radicals and increasing the cellular content of glutathione.
Caption: Hepatoprotective mechanism of Silymarin.
N-acetylcysteine (NAC) acts as a precursor for the synthesis of glutathione (GSH), a critical endogenous antioxidant, thereby replenishing GSH stores depleted by oxidative stress.
Caption: Mechanism of action of N-acetylcysteine.
Experimental Workflow
The general workflow for evaluating the hepatoprotective effects of the compounds in the described animal models is outlined below.
Caption: General experimental workflow.
Conclusion
The preclinical data strongly suggest that this compound is a highly efficacious hepatoprotective agent, outperforming Silymarin and NAC in certain models of liver disease. Its targeted mechanism of action through FXR activation offers a promising and distinct therapeutic strategy. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in human liver diseases.
References
- 1. Discovery of this compound, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silymarin Protects against Acute Liver Injury Induced by Acetaminophen by Downregulating the Expression and Activity of the CYP2E1 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silymarin prevents acetaminophen-induced hepatotoxicity in mice | PLOS One [journals.plos.org]
- 5. Silymarin attenuated hepatic steatosis through regulation of lipid metabolism and oxidative stress in a mouse model of nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine attenuates oxidative stress and liver pathology in rats with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LH10 and Other Fexaramine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fexaramine (B1672613) derivative LH10 with its parent compound and other analogs. The analysis is supported by available experimental data and detailed methodologies for key in vitro and in vivo studies.
Fexaramine and its derivatives are non-steroidal agonists of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. Consequently, FXR agonists are being actively investigated as potential therapeutics for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH). This compound has emerged as a potent, second-generation fexaramine-based FXR agonist with promising preclinical activity.
In Vitro Potency: A Quantitative Comparison
The in vitro potency of fexaramine derivatives is typically assessed through co-activator recruitment assays, which measure the ability of the compound to promote the interaction between the FXR ligand-binding domain and a co-activator protein. The half-maximal effective concentration (EC50) is a key metric, with lower values indicating higher potency.
| Compound | EC50 (µM) | Reference |
| This compound | 0.14 | [1] |
| Fexaramine | 0.3 | [1] |
| Fexarine | 0.036 | |
| Fexarene | 0.036 | |
| BMS-986318 | 0.066 | |
| GW4064 (non-fexaramine agonist) | ~0.09 |
As the data indicates, this compound is more than twice as potent as its parent compound, fexaramine, in in vitro assays.[1] Other derivatives, such as Fexarine and Fexarene, have also demonstrated high potency.
In Vivo Efficacy: Preclinical Models of Liver Disease
The therapeutic potential of this compound has been evaluated in several established mouse models of liver disease. These studies demonstrate its robust hepatoprotective effects.
ANIT-Induced Cholestasis Model
This model mimics cholestatic liver injury, characterized by impaired bile flow and accumulation of toxic bile acids.
-
Key Findings: this compound has demonstrated robust hepatoprotective activity in the alpha-naphthylisothiocyanate (ANIT)-induced cholestatic model.[1]
APAP-Induced Acute Liver Injury Model
This model reflects drug-induced liver injury, a significant clinical concern.
-
Key Findings: this compound has shown significant hepatoprotective effects in the acetaminophen (B1664979) (APAP)-induced acute liver injury model.[1]
High-Fat Diet-Induced NASH Model
This model recapitulates the key features of non-alcoholic steatohepatitis, a prevalent chronic liver disease.
-
Key Findings: In a NASH model, this compound significantly improved pathological features by regulating key pathways involved in lipid metabolism, inflammation, oxidative stress, and fibrosis.[1] Notably, the performance of this compound was reported to be even better than the positive control, obeticholic acid (OCA), a first-generation FXR agonist.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a typical in vivo experimental workflow.
Caption: FXR Signaling Pathway Activated by Fexaramine Derivatives.
Caption: General Experimental Workflow for In Vivo Studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for the key experiments cited.
In Vitro: TR-FRET FXR Co-activator Recruitment Assay
This assay quantifies the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC) peptide.
-
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged FXR-LBD, serving as the donor fluorophore. A fluorescein-labeled coactivator peptide acts as the acceptor. Upon agonist binding to FXR, a conformational change occurs, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
-
Procedure:
-
A solution of the test compound at various concentrations is added to the wells of a microplate.
-
GST-tagged FXR-LBD is added to each well.
-
A mixture of fluorescein-labeled coactivator peptide and Tb-labeled anti-GST antibody is then added.
-
The plate is incubated at room temperature, protected from light.
-
The TR-FRET signal is read on a microplate reader capable of measuring fluorescence at the donor and acceptor emission wavelengths.
-
The ratio of the acceptor to donor fluorescence is calculated, and the EC50 value is determined from the dose-response curve.
-
In Vivo: ANIT-Induced Cholestatic Liver Injury Model
-
Animals: Male C57BL/6 mice are typically used.
-
Induction: A single oral gavage of alpha-naphthylisothiocyanate (ANIT), dissolved in a vehicle like corn oil, is administered. A common dose is 75 mg/kg.
-
Treatment: The fexaramine derivative or vehicle is administered, often prior to ANIT administration. For example, this compound might be given orally at a specific dose.
-
Endpoint Analysis: At a predetermined time point after ANIT administration (e.g., 48 hours), blood and liver tissue are collected.
-
Serum Analysis: Levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) are measured as markers of liver injury and cholestasis.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and bile duct proliferation.
-
In Vivo: APAP-Induced Acute Liver Injury Model
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction: Mice are fasted overnight, followed by a single intraperitoneal injection of a high dose of acetaminophen (APAP), for instance, 300 mg/kg.
-
Treatment: The test compound is typically administered shortly after the APAP challenge.
-
Endpoint Analysis: Blood and liver tissue are collected at various time points (e.g., 6, 12, 24 hours) after APAP injection.
-
Serum Analysis: ALT and AST levels are the primary markers of hepatocyte necrosis.
-
Histopathology: H&E staining of liver sections is used to evaluate the extent of centrilobular necrosis.
-
In Vivo: High-Fat Diet-Induced NASH Model
-
Animals: Male C57BL/6 mice are frequently used.
-
Induction: Mice are fed a high-fat diet (e.g., 60% of calories from fat), often supplemented with cholesterol and/or fructose (B13574) in the drinking water, for an extended period (e.g., 12-24 weeks) to induce the features of NASH.
-
Treatment: The fexaramine derivative or vehicle is administered orally, typically daily, for a specified duration during the high-fat diet feeding period.
-
Endpoint Analysis:
-
Metabolic Parameters: Body weight, glucose tolerance, and insulin (B600854) sensitivity are often assessed.
-
Serum Analysis: ALT, AST, and lipid profiles are measured.
-
Histopathology: Liver sections are stained with H&E to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red to quantify fibrosis.
-
Gene Expression: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Mcp-1), and lipid metabolism are analyzed by qPCR.
-
Conclusion
This compound stands out as a highly potent fexaramine derivative with significant promise in preclinical models of various liver diseases. Its enhanced in vitro potency compared to the parent compound, fexaramine, translates to robust hepatoprotective effects in vivo. While direct comparative data with other second-generation derivatives is limited, the available evidence positions this compound as a compelling candidate for further investigation in the development of novel therapies for conditions such as NASH. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this important class of FXR agonists.
References
A Comparative Analysis of the Side Effect Profile of LH10 and Other Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a promising therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH). The development of FXR agonists has been a major focus of drug discovery efforts. However, the clinical advancement of several first-generation FXR agonists has been hampered by a range of side effects. This guide provides a comparative overview of the side effect profile of a novel fexaramine-based FXR agonist, LH10, in relation to other prominent FXR agonists: Obeticholic Acid (OCA), MET-409, and Fexaramine (B1672613).
Executive Summary
This compound, a novel fexaramine-based FXR agonist, has demonstrated a promising preclinical safety profile, notably the absence of hepatic necrosis in animal models, a concerning side effect observed with the first-in-class FXR agonist, Obeticholic Acid (OCA). While comprehensive clinical data on this compound is not yet available, its fexaramine backbone, which is designed for gut-restricted action, suggests a potential for a more favorable side effect profile. In contrast, systemically acting agonists like OCA are associated with pruritus (itching) and dose-dependent adverse changes in lipid profiles. MET-409, another non-steroidal FXR agonist, appears to offer an improved profile over OCA with a lower incidence of pruritus and less pronounced effects on LDL cholesterol at therapeutic doses. Fexaramine itself is designed to be minimally absorbed into the bloodstream, thereby reducing the likelihood of systemic side effects.
Comparative Side Effect Profiles
The following tables summarize the available quantitative and qualitative data on the side effect profiles of this compound and other selected FXR agonists.
| Side Effect | This compound | Obeticholic Acid (OCA) | MET-409 | Fexaramine |
| Pruritus (Itching) | Data not available | High incidence (up to 70% in some studies) | Lower incidence than OCA (16-40% depending on dose) | Expected to be low due to gut-restricted action |
| LDL-Cholesterol | Data not available | Dose-dependent increase | Increase observed, but potentially less than OCA at lower effective doses | Expected to have minimal systemic effect |
| HDL-Cholesterol | Data not available | Decrease | Decrease | Expected to have minimal systemic effect |
| Hepatotoxicity | No hepatic necrosis observed in preclinical models[1] | Risk of liver injury, including hepatic necrosis, particularly in patients with cirrhosis | Data suggests a better hepatic safety profile than OCA | Low systemic exposure suggests a lower risk of hepatotoxicity[2][3][4][5] |
| Gastrointestinal | Data not available | Diarrhea, abdominal pain | Mild to moderate GI side effects reported | Designed for gut action, specific GI side effect profile not detailed |
Table 1: Comparison of Key Side Effects of Selected FXR Agonists.
| Parameter | This compound | Obeticholic Acid (OCA) | MET-409 |
| ALT/AST Levels | Improved in a preclinical model of liver injury[1] | Can cause elevations, particularly in patients with underlying liver disease | Transient increases in ALT observed in some studies[6] |
| Triglycerides | Data not available | Can lower triglycerides | Data not available |
Table 2: Effects on Liver Enzymes and Triglycerides.
Experimental Protocols
The assessment of the side effect profile of FXR agonists involves a combination of preclinical and clinical studies. Below are outlines of typical experimental methodologies.
Preclinical Assessment of Hepatotoxicity
A common preclinical model to assess drug-induced liver injury involves the administration of the test compound to rodents (e.g., mice or rats) followed by histological and biochemical analysis.
-
Animal Model: Male C57BL/6 mice are often used.
-
Drug Administration: Animals are divided into groups and administered the FXR agonist (e.g., this compound, OCA) or vehicle control daily via oral gavage for a specified period (e.g., 7-14 days).
-
Serum Biochemistry: At the end of the treatment period, blood samples are collected to measure levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.
-
Histopathological Analysis: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for signs of liver injury, such as inflammation, necrosis, and steatosis.
Preclinical Assessment of Pruritus
Pruritus is a challenging side effect to quantify in animals. A common method involves observing and scoring scratching behavior.
-
Animal Model: Mice are individually housed to allow for accurate observation.
-
Drug Administration: The FXR agonist or vehicle is administered.
-
Behavioral Observation: Following administration, animals are video-recorded for a set period. The number of scratching bouts is then counted by trained observers who are blinded to the treatment groups. An increase in scratching behavior in the drug-treated group compared to the control group is indicative of pruritus.
Assessment of Lipid Profile Changes
The impact of FXR agonists on lipid metabolism is a critical component of their safety assessment.
-
Animal Model: Rodent models of dyslipidemia, such as LDL receptor knockout mice fed a high-fat diet, are often utilized.
-
Drug Administration: The FXR agonist or vehicle is administered for a defined period.
-
Lipid Profile Analysis: Blood samples are collected after a fasting period. Serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic assays.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the evaluation process, the following diagrams are provided.
Caption: Simplified FXR signaling pathway.
Caption: General experimental workflow for preclinical side effect profiling.
Conclusion
The development of FXR agonists with improved safety profiles is crucial for their successful clinical application. The novel fexaramine-based agonist this compound shows promise in preclinical studies by avoiding the hepatotoxicity seen with OCA. Its presumed gut-restricted activity, similar to its parent compound fexaramine, may also translate to a reduction in systemic side effects like pruritus and adverse lipid changes. However, further clinical data is necessary to fully elucidate the side effect profile of this compound in humans. For now, the preclinical evidence suggests a favorable differentiation from first-generation, systemically acting FXR agonists, positioning this compound as a potentially safer alternative for the treatment of liver and metabolic diseases. Researchers and drug developers should continue to monitor the clinical development of this compound and other next-generation FXR agonists to better understand their risk-benefit profiles.
References
- 1. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound的发现,一种新型的基于非瑟胺的法尼酯X受体激动剂,用于治疗肝脏疾病。 - Suppr | 超能文献 [suppr.wilddata.cn]
- 3. In vivo imaging of farnesoid X receptor activity reveals the ileum as the primary bile acid signaling tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Non-Steroidal FXR Agonists: LH10 in Focus
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a promising therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH). Activation of FXR regulates the expression of genes involved in bile acid, lipid, and glucose metabolism, and also exerts anti-inflammatory and anti-fibrotic effects.[1] This has led to the development of numerous FXR agonists, with non-steroidal agonists garnering significant attention due to their potential for improved selectivity and safety profiles.
This guide provides a comparative overview of a novel non-steroidal FXR agonist, LH10, and other notable non-steroidal FXR agonists that have reached clinical development: cilofexor (B606690), tropifexor (B611488), and firsocostat (B609510). It is important to note that to date, no direct head-to-head studies have been published comparing this compound with cilofexor, tropifexor, or firsocostat. Therefore, this guide presents a compilation of available data from individual preclinical and clinical studies to offer a cross-compound perspective. The experimental conditions and models used in these studies may differ, and thus, direct quantitative comparisons should be interpreted with caution.
In Vitro Potency
The half-maximal effective concentration (EC50) is a key measure of a drug's potency. The following table summarizes the reported in vitro potencies of this compound and its parent compound, fexaramine.
| Compound | EC50 (μM) | Assay System |
| This compound | 0.14 | Not specified |
| Fexaramine | 0.3 | Not specified |
Table 1: In Vitro Potency of this compound and Fexaramine. Data for cilofexor, tropifexor, and firsocostat in comparable in vitro assays were not available in the public domain at the time of this review.[2]
Preclinical Efficacy
Preclinical animal models are crucial for evaluating the therapeutic potential of drug candidates. This section summarizes the available preclinical data for this compound, cilofexor, and tropifexor in models of liver injury and NASH.
This compound: Preclinical Profile
This compound, a derivative of fexaramine, has demonstrated robust hepatoprotective effects in various preclinical models. Notably, its performance has been shown to be superior to the first-in-class FXR agonist, obeticholic acid (OCA), in these studies.[2]
| Model | Key Findings for this compound | Comparator |
| ANIT-Induced Cholestasis | Exhibited robust hepatoprotective activity | Better than OCA |
| APAP-Induced Acute Liver Injury | Exhibited robust hepatoprotective activity | Better than OCA |
| NASH Model | Significantly improved pathological characteristics by regulating lipid metabolism, inflammation, oxidative stress, and fibrosis | Not specified |
Table 2: Summary of Preclinical Efficacy of this compound.[2]
Cilofexor and Tropifexor: Preclinical Highlights
Cilofexor and tropifexor have also been evaluated in preclinical models of liver disease, demonstrating their potential as therapeutic agents for NASH and cholestasis.
| Compound | Model | Key Findings |
| Cilofexor | Not specified | Demonstrated antisteatotic and antifibrotic efficacy in rodent models.[3] |
| Tropifexor | Rodent models | Potently regulated FXR target genes in the liver and intestine.[4][5] |
| Tropifexor | Preclinical NASH models | Efficacy at <1 mg/kg doses was superior to OCA at 25 mg/kg.[3] |
Table 3: Summary of Preclinical Findings for Cilofexor and Tropifexor.
Clinical Development and Efficacy
Cilofexor, tropifexor, and firsocostat have advanced to clinical trials, primarily for the treatment of NASH. The following tables summarize key findings from Phase 2 clinical studies. It is important to note that firsocostat is an acetyl-CoA carboxylase (ACC) inhibitor and is often studied in combination with the FXR agonist cilofexor.[6][7]
Cilofexor: Phase 2 NASH Trial (NCT02854605)
| Parameter | Cilofexor 100 mg (n=56) | Cilofexor 30 mg (n=56) | Placebo (n=28) |
| Primary Endpoint | |||
| Median relative change in MRI-PDFF at week 24 | -22.7% (p=0.003 vs placebo) | -1.8% (p=0.17 vs placebo) | +1.9% |
| Secondary Endpoints | |||
| Patients with ≥30% decline in MRI-PDFF | 39% (p=0.011 vs placebo) | 14% (p=0.87 vs placebo) | 13% |
| Change in serum ALT | Significant decrease | Significant decrease | No significant change |
| Change in serum GGT | Significant decrease | Significant decrease | No significant change |
| Adverse Events | |||
| Moderate to severe pruritus | 14% | 4% | 4% |
Table 4: Key Results from a Phase 2 Study of Cilofexor in Non-cirrhotic NASH.[8][9]
Tropifexor: Phase 2 FLIGHT-FXR Trial in NASH
| Parameter | Tropifexor 200 mcg | Tropifexor 140 mcg | Placebo |
| Primary Endpoint | |||
| Change in Alanine Aminotransferase (ALT) | Significant decrease | Significant decrease | No significant change |
| Secondary Endpoints | |||
| Change in Hepatic Fat Fraction (HFF) | Significant decrease | Significant decrease | No significant change |
| Patients with ≥30% relative reduction in HFF | 64% | 32% | 20% |
| Change in Gamma-Glutamyl Transferase (GGT) | Significant decrease | Significant decrease | No significant change |
| Change in Body Weight | Significant decrease | Significant decrease | No significant change |
| Adverse Events | |||
| Pruritus-related discontinuation | 6% (3 patients) | 2% (1 patient) | Not reported |
Table 5: Interim Results from the Phase 2 FLIGHT-FXR Study of Tropifexor in NASH.[10][11][12][13][14]
Firsocostat (in combination with Cilofexor): Phase 2 ATLAS Study in Advanced Fibrosis due to NASH
| Parameter | Cilofexor 30 mg + Firsocostat 20 mg | Placebo |
| Primary Endpoint | ||
| ≥1-stage improvement in fibrosis without worsening of NASH | Not met | Not met |
| Secondary Endpoints | ||
| Improvements in hepatic steatosis, liver stiffness, liver biochemistry, and serum fibrosis markers | Statistically significant improvements observed | - |
Table 6: Topline Results from the Phase 2 ATLAS Study of Firsocostat in Combination with Cilofexor.[15][16][17] A proof-of-concept study also showed that this combination resulted in a significant decline of at least 30% in hepatic fat in 74% of patients.[18]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are summaries of common protocols used in the preclinical evaluation of FXR agonists.
ANIT-Induced Cholestasis Model
This model is used to induce acute cholestatic liver injury.
-
Induction: A single oral gavage of alpha-naphthylisothiocyanate (ANIT), often at a dose of 75-100 mg/kg, dissolved in a vehicle like corn oil, is administered to fasted mice.[20][21]
-
Timeline: The study duration is typically short, with sample collection occurring 24 to 72 hours post-ANIT administration.[19]
-
Parameters Measured:
Acetaminophen (B1664979) (APAP)-Induced Acute Liver Injury Model
This model is used to study drug-induced liver injury.
-
Animals: Mice are commonly used for this model.[22][23][24][25]
-
Induction: A single high dose of acetaminophen (APAP), typically administered via intraperitoneal injection, is given to fasted animals.[23][26] The toxic dose induces centrilobular necrosis.[22]
-
Timeline: Liver injury develops rapidly, with peak injury observed between 12 and 24 hours post-APAP administration.[22]
-
Parameters Measured:
-
Serum analysis: ALT and AST levels are the primary biomarkers of hepatocyte death.[22]
-
Histopathology: Liver sections are assessed for the extent of necrosis.
-
Diet-Induced NASH Models (e.g., Methionine-Choline Deficient - MCD Diet)
These models are used to mimic the pathological features of human NASH.
-
Animals: Various mouse strains, such as C57BL/6J, are used.
-
Induction: Animals are fed a diet deficient in methionine and choline, and often high in fat and sucrose, for several weeks.[27][28][29][30] This diet induces steatosis, inflammation, and fibrosis in the liver.[31]
-
Timeline: The development of NASH pathology occurs over several weeks to months.
-
Parameters Measured:
-
Metabolic parameters: Body weight, food intake, and insulin (B600854) resistance are monitored.
-
Serum analysis: ALT, AST, and lipid profiles are assessed.
-
Histopathology: Liver biopsies are scored for steatosis, lobular inflammation, hepatocyte ballooning (NAFLD Activity Score - NAS), and fibrosis.[27]
-
Conclusion
This compound is a promising novel non-steroidal FXR agonist with demonstrated preclinical efficacy that appears to be superior to the established FXR agonist OCA in certain models of liver disease. While direct comparative data with other clinical-stage non-steroidal FXR agonists like cilofexor and tropifexor are currently lacking, the available information suggests that these compounds share the potential to ameliorate key pathological features of NASH, including steatosis, inflammation, and fibrosis.
The clinical data for cilofexor and tropifexor indicate a dose-dependent effect on liver fat and liver enzymes, with pruritus being a common class-effect adverse event. Combination therapies, such as that of cilofexor and the ACC inhibitor firsocostat, are being explored to potentially enhance efficacy.
Further research, including head-to-head preclinical studies and eventually comparative clinical trials, will be necessary to fully elucidate the relative therapeutic potential and safety profiles of these emerging non-steroidal FXR agonists. The continued development of potent and selective FXR modulators like this compound holds significant promise for the future treatment of NASH and other chronic liver diseases.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Discovery of this compound, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of tropifexor (LJN452), a highly potent non-bile acid FXR Agonist for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis (NASH) - OAK Open Access Archive [oak.novartis.com]
- 6. Gilead and Novo Nordisk’s NASH trial meets primary endpoint [clinicaltrialsarena.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 11. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
- 13. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 14. pharmafile.com [pharmafile.com]
- 15. gilead.com [gilead.com]
- 16. Gilead Announces Topline Results From Phase 2 ATLAS Study in Patients With Bridging Fibrosis (F3) and Compensated Cirrhosis (F4) Due to Nonalcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 17. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gilead.com [gilead.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]
- 22. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory and Anti-Fibrotic Effects of Interleukin-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Interleukin-10 (IL-10), a key anti-inflammatory and anti-fibrotic cytokine, with other therapeutic alternatives. Due to the limited public information on a compound specifically named "LH10," this document focuses on the well-researched IL-10, which may serve as a proxy or foundational molecule for such a therapeutic. The information presented herein is intended to support research and development efforts in the fields of inflammation and fibrosis.
Interleukin-10 is a pleiotropic cytokine with potent immunoregulatory properties.[1][2][3] It plays a crucial role in maintaining tissue homeostasis by limiting excessive inflammatory responses and subsequent fibrotic remodeling.[1][3] Its therapeutic potential has been explored in a variety of preclinical models of inflammatory and fibrotic diseases.
Comparative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of IL-10 are primarily mediated through the suppression of pro-inflammatory cytokine production and the inhibition of inflammatory cell activation.[2][3] The following table summarizes the comparative efficacy of IL-10 and other anti-inflammatory agents in various experimental models.
| Therapeutic Agent | Model of Inflammation | Key Anti-Inflammatory Outcomes | Reference |
| Interleukin-10 (IL-10) | Lipopolysaccharide (LPS)-induced endotoxemia (mice) | - Reduced serum levels of TNF-α, IL-1β, and IL-6- Increased survival rates | [2] |
| Hapten-induced colitis (rats) | - Significantly reduced myeloperoxidase activity- Attenuated colonic TNF-α content | [4] | |
| Glucagon-like peptide 2 (GLP-2) | IL-10 deficient mouse model of colitis | - Reduced intestinal inflammation (histopathology and myeloperoxidase levels)- Decreased proinflammatory cytokines (IL-1β, TNF-α, IFN-γ) | [5] |
| M10 Peptide (a MET-derived peptide) | Bleomycin-induced lung injury (mice) | - Modulated the transforming growth factor beta 1 (TGF-β1) pathway | [6] |
Comparative Data on Anti-Fibrotic Effects
IL-10 exerts its anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix (ECM) proteins.[7][8] The table below compares the anti-fibrotic efficacy of IL-10 with other emerging therapies.
| Therapeutic Agent | Model of Fibrosis | Key Anti-Fibrotic Outcomes | Reference |
| Interleukin-10 (IL-10) | Carbon tetrachloride (CCl4)-induced hepatic fibrosis (rats) | - Decreased expression of TGF-β1, MMP-2, and TIMP-1- Inhibited activation of hepatic stellate cells | [7] |
| Bleomycin-induced pulmonary fibrosis (mice) | - Suppressed the intensity of pulmonary fibrosis (histological score)- Reduced lung hydroxyproline (B1673980) content | [9] | |
| Pirfenidone | Idiopathic Pulmonary Fibrosis (IPF) patients | - Slowed the decline of forced vital capacity (FVC) | [10] |
| Nintedanib | Idiopathic Pulmonary Fibrosis (IPF) patients | - Slowed the decline of forced vital capacity (FVC)- Decreased incidence of acute exacerbations | [10] |
| CG-745 (HDAC inhibitor) | Bleomycin- and PHMG-induced lung fibrosis (mice) | - Prevented collagen production and inflammatory cell accumulation- Lowered expression of N-cadherin and vimentin | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the anti-inflammatory and anti-fibrotic effects of IL-10.
In Vivo Model of Pulmonary Fibrosis
Objective: To induce and assess the severity of pulmonary fibrosis in a mouse model and to evaluate the therapeutic effect of IL-10.
Protocol:
-
Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal injection of bleomycin (B88199) (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control mice receive an equal volume of sterile saline.[9]
-
Therapeutic Intervention: An IL-10-expressing plasmid (or recombinant IL-10) is administered intravenously at a specified time point post-bleomycin induction (e.g., day 1 or day 14).[9]
-
Assessment of Fibrosis:
-
Histology: On day 14 or 28, mice are euthanized, and lung tissues are collected. The tissues are fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. A quantitative scoring system (e.g., Ashcroft scale) is used to assess the extent of fibrotic changes.[6][9]
-
Hydroxyproline Assay: Lung tissue is homogenized and hydrolyzed to measure the hydroxyproline content, which is a quantitative marker of collagen deposition.[9]
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of profibrotic genes such as TGF-β1, collagen type I, and α-smooth muscle actin (α-SMA) using quantitative real-time PCR.
-
In Vitro Model of Fibroblast-to-Myofibroblast Transition
Objective: To assess the ability of a therapeutic agent to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Protocol:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Induction of Differentiation: Cells are treated with transforming growth factor-β1 (TGF-β1) to induce their differentiation into myofibroblasts.
-
Therapeutic Treatment: The therapeutic agent (e.g., IL-10) is added to the cell culture medium before or concurrently with TGF-β1 stimulation.
-
Assessment of Myofibroblast Differentiation:
-
Immunofluorescence Staining: Cells are fixed and stained for α-SMA, a marker of myofibroblasts. The percentage of α-SMA positive cells is quantified.
-
Western Blotting: Cell lysates are analyzed by western blotting to determine the protein levels of α-SMA and other fibrosis-related markers.
-
Collagen Gel Contraction Assay: Fibroblasts are embedded in a collagen matrix. The ability of the cells to contract the gel, a functional measure of myofibroblast activity, is quantified over time.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs can aid in understanding the mechanisms of action and the research methodology.
References
- 1. The Role of the Anti-Inflammatory Cytokine Interleukin-10 in Tissue Fibrosis | Semantic Scholar [semanticscholar.org]
- 2. Immunosuppressive and anti-inflammatory properties of interleukin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Anti-Inflammatory Cytokine Interleukin-10 in Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Interleukin-10-independent anti-inflammatory actions of glucagon-like peptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Antifibrotic effects of interleukin-10 on experimental hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Fibrotic Actions of Interleukin-10 against Hypertrophic Scarring by Activation of PI3K/AKT and STAT3 Signaling Pathways in Scar-Forming Fibroblasts | PLOS One [journals.plos.org]
- 9. In vivo IL‐10 gene delivery attenuates bleomycin induced pulmonary fibrosis by inhibiting the production and activation of TGF‐β in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices - Mayo Clinic [mayoclinic.org]
- 11. The Anti-Fibrotic Effects of CG-745, an HDAC Inhibitor, in Bleomycin and PHMG-Induced Mouse Models | MDPI [mdpi.com]
A Cross-Species Examination of the Metabolic Effects of LH10, a Novel FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of LH10, a novel fexaramine-based Farnesoid X Receptor (FXR) agonist, with its parent compound fexaramine (B1672613) and other relevant alternatives. This compound has demonstrated significant potential in preclinical models for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and cholestasis. This document summarizes the available quantitative data, details the experimental methodologies, and visualizes the key signaling pathways to facilitate an objective evaluation of this compound's performance.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. FXR plays a crucial role in regulating the synthesis and transport of bile acids, as well as lipid and glucose metabolism.[1] As a fexaramine derivative, this compound was designed for enhanced potency and selectivity.[2][3] In vitro studies have shown that this compound is a more potent FXR agonist than its parent compound, fexaramine, with an EC50 of 0.14 μM compared to fexaramine's 0.30 μM.[2][4]
Activation of FXR by this compound is believed to modulate the expression of target genes involved in metabolic regulation. This includes the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in fatty acid synthesis.[5] This mechanism is thought to contribute to the observed reductions in lipid accumulation in the liver.
Comparative In Vivo Efficacy in Animal Models
This compound has been evaluated in rodent models of cholestatic liver injury and non-alcoholic steatohepatitis (NASH), demonstrating significant hepatoprotective effects.[4][6] The following tables summarize the key quantitative findings from these preclinical studies, comparing the effects of this compound to control groups and, where available, to its parent compound fexaramine.
Table 1: Effects of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
| Parameter | Control (NASH model) | This compound-Treated (NASH model) | Fexaramine-Treated (db/db mice) | Key Findings |
| Body Weight | - | Significant reduction | Significant decrease in body weight and weight gain | This compound shows potential for mitigating weight gain associated with NASH, similar to its parent compound.[7] |
| Liver Triglycerides | Elevated | Significantly reduced | Significantly decreased | Both this compound and fexaramine demonstrate a strong capacity to reduce hepatic lipid accumulation.[4][7] |
| Serum Free Fatty Acids | Elevated | Significantly reduced | Significantly decreased | The reduction in circulating free fatty acids suggests improved lipid homeostasis.[4][7] |
| Hepatic Gene Expression | ||||
| FXR | - | Significantly higher mRNA and protein levels | Significantly higher mRNA and protein levels | Both compounds effectively activate their target receptor in the liver.[7] |
| SHP | - | Significantly higher mRNA and protein levels | Similar increase to FXR | Upregulation of SHP is a key downstream event of FXR activation.[7] |
| Liver Histology | Severe steatosis, inflammation, and fibrosis | Significant improvement in pathological characteristics | Markedly reduced number and size of lipid droplets | This compound demonstrates a comprehensive improvement in the histological features of NASH.[4][7] |
Note: Data for this compound in the NASH model is based on qualitative descriptions of "significant improvement" from the available literature.[4] Quantitative data for fexaramine is derived from a study in db/db mice, a model of type 2 diabetes with hepatic steatosis.[7] A direct head-to-head comparison in the same NASH model is not yet available in the public domain.
Table 2: Effects of this compound in a Mouse Model of ANIT-Induced Cholestasis
| Parameter | Control (ANIT-induced cholestasis) | This compound-Treated (ANIT-induced cholestasis) | Key Findings |
| Serum Alanine Aminotransferase (ALT) | Elevated | Significantly reduced | This compound demonstrates a protective effect against liver cell damage.[3] |
| Serum Alkaline Phosphatase (ALP) | Elevated | Decreased levels | Suggests improvement in cholestatic injury.[3] |
| Serum Total Bile Acids (TBA) | Elevated | Decreased levels | Indicates enhanced bile acid homeostasis.[3] |
| Serum Total Bilirubin (B190676) (TBIL) | Elevated | More significant reduction compared to Obeticholic Acid (OCA) | This compound shows superior efficacy in reducing bilirubin levels compared to another potent FXR agonist.[3] |
| Liver Histology | Hepatic necrosis | No evidence of necrosis | This compound prevented the severe liver damage induced by ANIT.[3] |
Signaling Pathways and Experimental Workflows
The metabolic effects of this compound are mediated through the activation of the Farnesoid X Receptor (FXR) signaling pathway. The diagrams below, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow for evaluating FXR agonists in a preclinical NASH model.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of this compound, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota depletion and FXR inhibition exacerbates zonal hepatotoxicity of sunitinib [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Independent Verification of LH10's EC50 Value: A Comparative Guide
For researchers and professionals in drug development, the half-maximal effective concentration (EC50) is a critical parameter for characterizing the potency of a compound. While a specific EC50 value for a compound designated "LH10" is not publicly available, this guide provides a comparative framework for understanding the potencies of compounds that modulate the Luteinizing Hormone (LH) receptor. This is achieved by examining the EC50 values of the endogenous ligand, Luteinizing Hormone (LH), and a closely related hormone, Human Chorionic Gonadotropin (hCG), which also acts as an agonist on the LH receptor.
Quantitative Comparison of LH Receptor Agonists
The potency of LH and hCG in activating the LH receptor has been evaluated by measuring the downstream production of cyclic AMP (cAMP). The EC50 values represent the concentration of the hormone that elicits 50% of the maximal cAMP response.
| Compound | Receptor | Second Messenger | EC50 (pM) | Reference |
| Luteinizing Hormone (LH) | Wild Type LHCGR | cAMP | 75.5 ± 12.1 | [1] |
| Human Chorionic Gonadotropin (hCG) | Wild Type LHCGR | cAMP | 9.6 ± 1.6 | [1] |
| Human Chorionic Gonadotropin (hCG) | LHCGR | cAMP | 5.76 x 10-3 IU/ml | [2] |
Note: The EC50 value for hCG from reference[2] is provided in different units (IU/ml) and is presented here as it appears in the source.
As the data indicates, hCG is more potent than LH in activating the LH/hCG receptor, which is demonstrated by its lower EC50 value for cAMP production[1][3].
Experimental Protocols for EC50 Determination
The determination of EC50 values for LH receptor agonists typically involves cell-based functional assays. A common method is to use a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been genetically engineered to express the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).
Cell-Based cAMP Assay Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium supplemented with fetal calf serum). The cells are then transfected with an expression vector containing the gene for the human LHCGR[4].
-
Cell Stimulation: After a period to allow for receptor expression (typically 24-48 hours), the cells are treated with increasing concentrations of the agonist (e.g., LH or hCG)[5].
-
Measurement of cAMP Production: Following stimulation, the intracellular levels of cAMP are measured. This can be achieved through various methods, including:
-
Bioluminescence Resonance Energy Transfer (BRET): This technique uses a biosensor that changes its luminescent properties in response to cAMP binding[6].
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common immunoassay used to quantify cAMP levels.
-
Radiommunoassay (RIA): This method uses radiolabeled cAMP to compete with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis: The measured cAMP levels are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression to determine the EC50 value[7].
Another approach involves using cell lines that endogenously express the LH receptor, such as the MA-10 Leydig tumor cell line, or immortalized granulosa cells[8][9]. The principle of stimulating the cells with varying ligand concentrations and measuring a downstream response remains the same.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the processes involved, the following diagrams illustrate the LH signaling pathway and a typical experimental workflow for EC50 determination.
Caption: Simplified signaling pathway of Luteinizing Hormone (LH).
Caption: Experimental workflow for determining the EC50 value.
Comparison with Other Alternatives
Beyond the endogenous agonists, the LH receptor can be modulated by synthetic compounds, which can be broadly categorized as agonists and antagonists.
-
GnRH Agonists (e.g., Triptorelin): These compounds are analogs of Gonadotropin-Releasing Hormone (GnRH) and act on the GnRH receptor in the pituitary gland, not directly on the LH receptor. Initially, they stimulate the release of LH, but with continuous administration, they lead to the downregulation of the GnRH receptor and a subsequent profound suppression of LH secretion[10][11]. They are used clinically in assisted reproductive technology and for the treatment of hormone-sensitive cancers.
-
GnRH Antagonists (e.g., Ganirelix): These molecules competitively block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of LH release[12]. They are primarily used in IVF protocols to prevent a premature LH surge.
The logical relationship between these compounds and their effect on LH signaling is illustrated below.
Caption: Classification of compounds affecting LH signaling.
References
- 1. Identification of Key Receptor Residues Discriminating Human Chorionic Gonadotropin (hCG)- and Luteinizing Hormone (LH)-Specific Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. Differences in Signal Activation by LH and hCG are Mediated by the LH/CG Receptor’s Extracellular Hinge Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LH and hCG Action on the Same Receptor Results in Quantitatively and Qualitatively Different Intracellular Signalling | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Triptorelin stimulated luteinizing hormone concentrations for diagnosing central precocious puberty: study of diagnostic accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteinizing hormone-releasing hormone agonist triptorelin antagonizes signal transduction and mitogenic activity of epidermal growth factor in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
A Hypothetical Comparative Transcriptomic Analysis of the Novel FXR Agonist LH10 in Liver Tissue
Introduction: The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Activation of FXR has shown therapeutic promise for various liver diseases, including nonalcoholic steatohepatitis (NASH).[3][5] LH10 has been identified as a novel, non-steroidal agonist of FXR. This guide presents a hypothetical framework for a comparative transcriptomic study of this compound against other well-characterized FXR agonists—Obeticholic Acid (OCA), GW4064, and the endogenous ligand Chenodeoxycholic Acid (CDCA)—to elucidate its potential efficacy and mechanism of action in liver tissue. Due to the absence of publicly available transcriptomic data for this compound, this document serves as a proposed study design with illustrative data.
Experimental Design and Protocols
A rigorous experimental design is crucial for a meaningful comparative transcriptomic analysis. The following protocol outlines a potential study in a murine model of diet-induced NASH.
Animal Model and Treatment
-
Animal Model: Male C57BL/6J mice, 8 weeks old, will be fed a high-fat diet (HFD) for 16 weeks to induce a NASH phenotype, characterized by hepatic steatosis, inflammation, and fibrosis.[6]
-
Treatment Groups (n=6 per group):
-
Vehicle Control (HFD-fed mice treated with vehicle)
-
This compound (HFD-fed mice treated with this compound)
-
Obeticholic Acid (OCA) (HFD-fed mice treated with OCA as a positive control)[6][7]
-
GW4064 (HFD-fed mice treated with GW4064 as a synthetic agonist positive control)[8][9]
-
Chenodeoxycholic Acid (CDCA) (HFD-fed mice treated with CDCA as an endogenous agonist control)[10]
-
-
Dosing: Agonists will be administered daily via oral gavage for 4 weeks.
Liver Tissue Collection and RNA Isolation
At the end of the treatment period, mice will be euthanized, and liver tissues will be immediately collected. A portion of the liver will be snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction. Total RNA will be isolated from approximately 50-100 mg of liver tissue using a TRIzol-based method followed by a column purification kit to ensure high-quality RNA.[11][12] RNA integrity will be assessed using an Agilent Bioanalyzer, with samples having an RNA Integrity Number (RIN) > 7.0 proceeding to library preparation.[12]
RNA-Sequencing and Bioinformatic Analysis
-
Library Preparation and Sequencing: cDNA libraries will be prepared from 1-3 µg of total RNA using an Illumina TruSeq RNA sample preparation kit.[12] Sequencing will be performed on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
-
Data Analysis:
-
Quality Control: Raw sequencing reads will be assessed for quality using FastQC.
-
Alignment: Reads will be aligned to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner like HISAT2.
-
Quantification: Gene expression levels will be quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Differential Gene Expression: Differential expression analysis between treatment groups and the vehicle control will be performed using DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| will be considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be conducted to identify biological processes and signaling pathways modulated by each agonist.
-
Illustrative Data Presentation
The following tables represent hypothetical data from the proposed comparative transcriptomic study.
Table 1: Hypothetical Differential Expression of Key FXR Target Genes in Liver Tissue
| Gene Symbol | Gene Name | Function | Vehicle | This compound (Fold Change) | OCA (Fold Change) | GW4064 (Fold Change) | CDCA (Fold Change) |
| FXR-Induced Genes | |||||||
| Nr0b2 (SHP) | Nuclear Receptor Subfamily 0 Group B Member 2 | Transcriptional corepressor of bile acid synthesis | 1.0 | 8.5 | 7.9 | 9.2 | 4.5 |
| Abcb11 (BSEP) | ATP Binding Cassette Subfamily B Member 11 | Bile salt export pump | 1.0 | 6.2 | 5.8 | 6.5 | 3.1 |
| Slc51a (OSTA) | Solute Carrier Family 51 Subunit Alpha | Organic solute transporter | 1.0 | 4.1 | 3.9 | 4.5 | 2.2 |
| Fgf15/19 | Fibroblast Growth Factor 15/19 | Intestinal hormone that regulates bile acid synthesis | 1.0 | 5.5 | 5.1 | 5.9 | 2.8 |
| FXR-Repressed Genes | |||||||
| Cyp7a1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Rate-limiting enzyme in bile acid synthesis | 1.0 | -7.2 | -6.8 | -7.9 | -3.5 |
| Cyp8b1 | Cytochrome P450 Family 8 Subfamily B Member 1 | Enzyme in cholic acid synthesis | 1.0 | -5.1 | -4.8 | -5.5 | -2.7 |
| Srebf1 (SREBP-1c) | Sterol Regulatory Element Binding Transcription Factor 1 | Key regulator of lipogenesis | 1.0 | -3.8 | -3.5 | -4.2 | -1.9 |
Table 2: Hypothetical Summary of Enriched KEGG Pathways
| Pathway ID | Pathway Name | This compound (p-value) | OCA (p-value) | GW4064 (p-value) | CDCA (p-value) |
| mmu00120 | Primary bile acid biosynthesis | 1.2e-8 | 2.5e-8 | 0.9e-8 | 5.1e-5 |
| mmu04979 | Cholesterol metabolism | 3.4e-7 | 4.1e-7 | 2.8e-7 | 8.9e-4 |
| mmu00071 | Fatty acid degradation | 5.6e-6 | 6.3e-6 | 4.9e-6 | 1.2e-3 |
| mmu04932 | Non-alcoholic fatty liver disease (NAFLD) | 8.1e-5 | 9.2e-5 | 7.5e-5 | 3.4e-2 |
| mmu04066 | HIF-1 signaling pathway | 2.3e-4 | 3.1e-4 | 1.9e-4 | 0.05 |
Visualizations: Workflows and Pathways
To visually represent the methodologies and biological context, the following diagrams are provided.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Simplified FXR signaling pathway in the liver.
Conclusion
This guide outlines a hypothetical yet robust framework for evaluating the transcriptomic effects of the novel FXR agonist this compound in comparison to established agonists. Based on its presumed mechanism as an FXR agonist, it is anticipated that this compound will modulate key pathways involved in bile acid, cholesterol, and lipid metabolism in a manner comparable to or potentially exceeding that of other agonists like OCA and GW4064.[3][8][13] The illustrative data suggests that this compound could be a potent regulator of FXR target genes, leading to the repression of bile acid synthesis and lipogenesis while promoting bile acid transport.[4][13][14] Such a transcriptomic profile would support its further development as a therapeutic candidate for NASH and other metabolic liver diseases. The execution of such a study is essential to formally characterize the pharmacological profile of this compound and determine its potential advantages over existing therapies.
References
- 1. Farnesoid x receptor agonists: what they are and how they might be used in treating liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 6. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression profiling in human precision cut liver slices in response to the FXR agonist obeticholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 9. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of farnesoid X receptor agonists to treat nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 12. RNA-Sequencing Quantification of Hepatic Ontogeny and Tissue Distribution of mRNAs of Phase II Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Section 1: Borchers® LH 10 (Aqueous DBTL Emulsion)
Given the ambiguous nature of the identifier "LH10," this document provides essential safety and logistical information for three potential substances relevant to research and development professionals. It is crucial to correctly identify the specific substance in use by cross-referencing with the manufacturer's Safety Data Sheet (SDS) before proceeding with any handling or experimental work.
Borchers® LH 10 is an aqueous emulsion of an organic metal compound, Dibutyltin dilaurate (DBTL), used as a tin catalyst for water-based two-component polyurethane systems.[1] While its primary application is in coatings, its components are relevant to laboratory safety.
Personal Protective Equipment (PPE) and Safety
The primary hazardous component in Borchers® LH 10 is Dibutyltin dilaurate (DBTL). DBTL is suspected of causing genetic defects and may damage fertility or the unborn child.[2] It is also irritating to the eyes and skin.[3]
Table 1: PPE Requirements for Handling Borchers® LH 10 (DBTL Emulsion)
| PPE Category | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or safety glasses designed to protect against liquid splashes.[2][4] A face shield may be required for larger quantities or splash risks. |
| Skin Protection | Wear suitable protective clothing.[2] Nitrile rubber gloves (0.4 mm thickness, >480 min breakthrough time) are recommended.[2] Always inspect gloves before use.[5] |
| Respiratory Protection | Not typically required with good ventilation. In case of inadequate ventilation or aerosol generation, wear a full-face respirator with a Type A/P2 filter or better.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area.[6]
-
Avoid contact with skin and eyes.[2]
-
Store containers tightly closed at temperatures between 5 and 30 °C, protected from frost.[1][7]
-
Do not eat, drink, or smoke in the work area.[2]
Disposal Plan:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]
-
Do not release into the environment.[2] Collect any spillage.
-
Contaminated clothing should be washed before reuse or disposed of as hazardous waste.[2]
Experimental Workflow: Safe Handling and Spill Response
The following diagram outlines a generalized workflow for the safe handling of Borchers® LH 10 in a laboratory setting.
Caption: Workflow for safe handling and spill response for Borchers® LH 10.
Section 2: UV Ink LH-100 Yellow
UV Ink LH-100 is a UV-curable ink for inkjet printers.[8] It is classified as causing skin irritation, serious eye damage, and may cause an allergic skin reaction, cancer, and damage to fertility or an unborn child.[8]
Personal Protective Equipment (PPE) and Safety
Direct contact with uncured UV ink should always be avoided. Operators must wear appropriate PPE when handling UV inks, especially during mixing, pouring, and cleaning.[9]
Table 2: PPE Requirements for Handling UV Ink LH-100
| PPE Category | Specification |
| Eye/Face Protection | Protective glasses with side shields are mandatory.[10] Goggles should be worn when there is a splash risk. |
| Skin Protection | Impervious gloves (e.g., butyl rubber) and protective aprons are recommended.[9][10] Long-sleeved clothing should be worn to minimize skin exposure.[11] |
| Respiratory Protection | Not typically required in a well-ventilated area.[12] If fumes or mists are generated, use an appropriate organic vapor respirator. |
Operational and Disposal Plans
Handling and Storage:
-
Store inks in a cool, dark, well-ventilated area away from heat and light to prevent premature curing.[12][14]
-
Keep containers tightly sealed.[12]
-
Avoid contact with skin and eyes; do not breathe vapor or mist.[8]
-
Wash hands thoroughly after handling.[8]
Disposal Plan:
-
Dispose of waste ink and contaminated materials through a licensed hazardous waste disposal company.[15][16]
-
Do not dispose of in regular trash or pour down drains.[15][16]
-
Many manufacturers offer take-back or recycling programs for used ink cartridges.[16]
Experimental Workflow: General Laboratory Use
The following diagram outlines a workflow for the safe use of UV curable inks in a research setting.
Caption: General workflow for the safe laboratory use of UV curable inks.
Section 3: Luteinizing Hormone Releasing Hormone (LHRH)
Luteinizing Hormone Releasing Hormone (LHRH), a decapeptide, is a key regulator of reproduction.[17] In a laboratory context, it is often used in cell culture and other biological assays. It is classified as a reproductive toxin that may damage fertility or the unborn child.[18][19]
Personal Protective Equipment (PPE) and Safety
Due to its toxicity, all safety precautions must be understood before handling LHRH.[19]
Table 3: PPE Requirements for Handling LHRH
| PPE Category | Specification |
| Eye/Face Protection | Use eye protection tested and approved under appropriate government standards (e.g., NIOSH or EN 166).[5] |
| Skin Protection | Handle with gloves, using proper glove removal technique.[5] Wear a lab coat or other protective clothing.[18] |
| Respiratory Protection | If handling as a powder or creating aerosols, use in a ventilated enclosure (e.g., fume hood) or wear appropriate respiratory protection.[6] |
Operational and Disposal Plans
Handling and Storage:
-
Obtain special instructions before use.[18]
-
Store locked up in a dry, cool, and well-ventilated place, protected from light.[18] A storage temperature of -20°C is often recommended for long-term stability.[20]
Disposal Plan:
-
Dispose of contents and containers to an approved waste disposal plant.[5][18]
-
The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration.[6]
Signaling Pathway and Experimental Protocol
LHRH Signaling Pathway: At the pituitary level, LHRH binds to the LHRH receptor (LHRH-R), a G-protein coupled receptor. This activates a Gαq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which initiate signaling cascades culminating in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[17][21] In some cancer cells, the LHRH-R is coupled to a Gαi protein, which inhibits cAMP accumulation.[21][22]
Caption: Pituitary LHRH receptor signaling pathway.
Experimental Protocol: In Vitro Bioassay for LHRH Agonists This protocol is a summarized methodology for testing the bioactivity of LHRH agonists based on their effect on progesterone (B1679170) secretion by rat ovarian cells.[23]
-
Cell Preparation: Ovaries from pseudopregnant rats are mechanically and enzymatically dispersed to create luteal cell-rich suspensions.
-
Stimulation: The ovarian cell suspensions are treated with human chorionic gonadotropin (HCG) to induce progesterone secretion. A typical concentration is 1 mIU/ml HCG.[23]
-
Treatment: LHRH agonist analogs are added to the HCG-stimulated cell suspensions at varying concentrations (e.g., 10⁻⁹ M and 10⁻⁷ M).[23]
-
Incubation: The cell suspensions are incubated to allow for the agonist to exert its effect on progesterone secretion.
-
Analysis: Progesterone levels in the cell culture supernatant are measured (e.g., via ELISA or RIA).
-
Evaluation: The inhibitory effect of the LHRH agonist on HCG-induced progesterone secretion is calculated, and the relative potencies of different agonists are compared.[23]
References
- 1. Borchers® LH 10 | Borchers: A Milliken Brand [borchers.com]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. Dibutyltin dilaurate | C32H64O4Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. borchers.com [borchers.com]
- 8. mimaki.com [mimaki.com]
- 9. nazdar.com [nazdar.com]
- 10. f4f11b4f-d4d9-474e-b646-99cc156e37ef.filesusr.com [f4f11b4f-d4d9-474e-b646-99cc156e37ef.filesusr.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. logojet.com [logojet.com]
- 13. mtutech.store [mtutech.store]
- 14. directcolorsystems.com [directcolorsystems.com]
- 15. andresjet.com [andresjet.com]
- 16. andresjet.com [andresjet.com]
- 17. researchgate.net [researchgate.net]
- 18. eurogentec.com [eurogentec.com]
- 19. syndel.com [syndel.com]
- 20. biocrick.com [biocrick.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
